molecular formula C28H21F4N5O2 B607706 GNF-5837 CAS No. 1033769-28-6

GNF-5837

Número de catálogo: B607706
Número CAS: 1033769-28-6
Peso molecular: 535.5 g/mol
Clave InChI: YYDUWLSETXNJJT-MTJSOVHGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor, making it a valuable tool for probing TRK signaling in diverse research areas. Its primary mechanism involves inhibiting TRKA, TRKB, and TRKC, which are receptor tyrosine kinases activated by neurotrophins. Upon activation, TRK receptors initiate key downstream signaling pathways such as PI3K/AKT, RAS/ERK, and PLCγ, which collectively regulate cell survival, proliferation, and differentiation . In oncology research, this compound has demonstrated significant efficacy by suppressing tumor growth and survival signaling. Studies have shown that it exerts potent antiproliferative effects, induces G0/G1-phase cell cycle arrest, and promotes apoptosis in various cancer models, including renal cell carcinoma . Beyond oncology, emerging research highlights its utility in other fields. Recent studies indicate that this compound can alleviate intervertebral disc degeneration by upregulating GPX7 to mitigate oxidative stress-induced cellular ageing . Furthermore, in neurobiological research, this compound is used to block brain-derived neurotrophic factor (BDNF) signaling, helping to elucidate protective mechanisms in models of neuronal toxicity, such as ethambutol-induced neurotoxicity in retinal ganglion cells . The compound's well-characterized activity and selectivity profile facilitate the exploration of TRK-dependent processes across multiple disciplines.

Propiedades

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDUWLSETXNJJT-MTJSOVHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033769-28-6
Record name 1033769-28-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

GNF-5837: A Technical Whitepaper on the Discovery and Development of a Pan-TRK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of GNF-5837, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are critical regulators of neuronal development and function.[1][2][3][4] Dysregulation of TRK signaling, often through gene fusions, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers.[1][3] this compound emerged from a screening campaign of the GNF kinase inhibitor collection and was optimized to be an orally bioavailable compound with significant in vivo efficacy in tumor models.[1][2][3] This whitepaper details the mechanism of action, quantitative preclinical data, and key experimental methodologies employed in the characterization of this compound, offering a valuable resource for researchers in the field of oncology and targeted therapy.

Introduction: The Role of TRK Signaling in Oncology

The Tropomyosin receptor kinases (TRKs) are a family of three high-affinity nerve growth factor receptors: TRKA (encoded by NTRK1), TRKB (encoded by NTRK2), and TRKC (encoded by NTRK3).[1] Ligand binding to the extracellular domain of these receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1] This activation triggers downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[1]

In recent years, chromosomal rearrangements leading to fusions of the NTRK genes with various partners have been identified as potent oncogenic drivers in a diverse array of human cancers, including lung, colon, thyroid, and pediatric sarcomas. These fusion proteins result in ligand-independent, constitutive activation of the TRK kinase, leading to uncontrolled cell growth and tumor progression. The discovery of these oncogenic fusions has spurred the development of targeted inhibitors, representing a "tumor-agnostic" therapeutic paradigm.

The Discovery of this compound

This compound was identified through a high-throughput screen of the Genomics Institute of the Novartis Research Foundation (GNF) kinase inhibitor collection.[1] The initial screening utilized a Ba/F3 cellular proliferation assay, where the survival of the cells was dependent on the constitutive activity of a TEL-TRKC fusion protein.[1] This screen identified an oxindole scaffold as a promising starting point for a TRK inhibitor.[1]

Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit. Structure-activity relationship (SAR) studies led to the synthesis of this compound, which demonstrated potent inhibition of all three TRK family members and desirable drug-like properties, including oral bioavailability.[1][2][3]

Mechanism of Action

This compound is a type I kinase inhibitor that functions by competing with ATP for binding to the kinase domain of the TRK receptors. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of the TRK receptor, thereby blocking downstream signaling. This inhibition of the RAS/ERK and PI3K/AKT pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in TRK-dependent cancer cells.[1][5]

TRK_Signaling_Pathway TRK Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_receptor TRK Receptor (TRKA/B/C) RAS RAS TRK_receptor->RAS PI3K PI3K TRK_receptor->PI3K PLCg PLCγ TRK_receptor->PLCg Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK_receptor Binds and Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival Differentiation Differentiation Transcription_Factors->Differentiation GNF5837 This compound GNF5837->TRK_receptor Inhibits

Figure 1: TRK Signaling Pathway and this compound Inhibition

Quantitative Data

The preclinical data for this compound demonstrates its potency and selectivity as a pan-TRK inhibitor. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)Reference
TRKABiochemical (Cell-free)8[2][6][7][8]
TRKBBiochemical (Cell-free)12[2][6][7][8]
TRKCCellular (Ba/F3)7[6]
TEL-TRKACellular (Ba/F3)11[9]
TEL-TRKBCellular (Ba/F3)9[9]
TEL-TRKCCellular (Ba/F3)7[9]
Table 2: Cellular Antiproliferative Activity of this compound
Cell LineGenetic BackgroundIC50 (nM)Reference
Ba/F3Expressing TEL-TRKC fusion42[2][6]
RIEExpressing TRKA and NGF17[7]
Parental Ba/F3IL-3 dependent>10,000[7]
Table 3: Kinase Selectivity of this compound
KinaseIC50 (µM)Reference
c-Kit0.91
PDGFRβ0.87
FMSSignificant Inhibition[1]
KDRSignificant Inhibition[1]
Table 4: In Vivo Efficacy of this compound in a Mouse Xenograft Model
Animal ModelTreatment Dose (mg/kg/day, p.o.)Tumor Growth Inhibition/RegressionReference
Rie-TRKAmNGF Xenograft25Partial Tumor Growth Inhibition[7][9]
Rie-TRKAmNGF Xenograft5072% Tumor Regression[7][9]
Rie-TRKAmNGF Xenograft100100% Tumor Regression[7][9]
Table 5: Pharmacokinetic Properties of this compound
SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (nM)AUC (h*nM)Bioavailability (F%)Reference
Balb/c MiceIV54.41636019339N/A[1]
Balb/c MicePO204.511731429318[1]
Sprague-Dawley RatsIV37.5519610616N/A[1]
Sprague-Dawley RatsPO107.1449683719[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.

TRK Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified TRK kinases.

  • TRKA and TRKC Assays (HTRF - Homogeneous Time-Resolved Fluorescence):

    • Reaction Mixture Preparation: A reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TRKA or 34 nM TRKC in a reaction buffer (50mM HEPES pH 7.1, 10mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄) is prepared.[2][6]

    • Compound Addition: this compound is serially diluted and added to the reaction mixture in 384-well plates. The final DMSO concentration is maintained at 0.5%.[2][6]

    • Incubation: The reactions are carried out at room temperature for 60 minutes.[2][6]

    • Quenching: The reaction is stopped by adding 5 µL of 0.2 mM EDTA.[2][6]

    • Detection: Detection reagents are added, and the plates are incubated for 1 hour at room temperature before being read on an EnVision plate reader.[6]

    • Data Analysis: IC50 values are determined from 12-point inhibition curves.[2][6]

  • TRKB Assay (Caliper Microfluidic Method):

    • Reaction Mixture Preparation: A reaction mixture containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TRKB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate) is prepared.[2][6]

    • Compound Addition: this compound is serially diluted and added to the reaction mixture. The final DMSO concentration is maintained at 1%.[6]

    • Incubation: The reactions are carried out at room temperature for 3 hours.[2][6]

    • Detection: The products are quantified using a Caliper EZ-reader.[2][6]

    • Data Analysis: IC50 values are determined from 12-point inhibition curves.[6]

Ba/F3 Cellular Proliferation Assays

Objective: To assess the ability of this compound to inhibit the proliferation of cells whose survival is dependent on TRK signaling.

  • Cell Culture: Ba/F3 cells engineered to express constitutively active TEL-TRK fusion proteins (TEL-TRKA, TEL-TRKB, or TEL-TRKC) are cultured in media without IL-3. Parental Ba/F3 cells are maintained in media containing IL-3.

  • Compound Plating: 7.5 nL of serially diluted this compound (from 0.17 nM to 10 µM) is spotted into 1536-well assay plates.[6]

  • Cell Seeding: 700 cells in 7 µL of culture media are plated into each well.[6]

  • Incubation: The plates are incubated for 48 hours at 37°C.[6]

  • Viability Assessment: 3 µL of Bright-Glo® is added to each well to measure cell viability.[6]

  • Data Acquisition: The plates are read using a ViewLux microplate imager.[6]

  • Data Analysis: IC50 values are calculated based on the inhibition of cell proliferation.

In Vivo Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Male Balb/c mice are used.[2]

  • Tumor Cell Implantation: Rie cells expressing both TRKA and NGF are implanted subcutaneously into the flanks of the mice to establish tumor xenografts.[1][2]

  • Treatment: Once tumors are established, mice are treated with this compound (25, 50, or 100 mg/kg) or vehicle control via oral gavage once daily for 10 days.[7][9]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition or regression compared to the vehicle-treated control group.

Figure 2: this compound Discovery and Development Workflow

Conclusion

This compound is a potent, selective, and orally bioavailable pan-TRK inhibitor that has demonstrated significant preclinical anti-tumor activity in TRK-dependent cancer models.[1][2][3] Its discovery and development underscore the value of targeted therapies for cancers harboring specific oncogenic driver mutations. The comprehensive preclinical data package for this compound, including its mechanism of action, in vitro and in vivo efficacy, and favorable pharmacokinetic profile, establishes it as a valuable tool for further investigation into TRK biology and as a potential therapeutic agent for patients with TRK fusion-positive cancers. While no clinical trials have been conducted with this compound to date, the insights gained from its development have contributed to the broader success of TRK inhibitors in the clinic.[7]

References

An In-depth Technical Guide to the Downstream Signaling Pathway Effects of GNF-5837

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837 is a potent, selective, and orally bioavailable small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs), encompassing TrkA, TrkB, and TrkC.[1] These receptors are critical mediators of neuronal survival, differentiation, and synaptic plasticity, and their aberrant activation has been implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, quantitative cellular and biochemical data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, neuroscience, and drug discovery.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of Trk receptors. This prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected by this compound inhibition are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR signaling axes.[1] By blocking these pathways, this compound can induce cell cycle arrest, inhibit proliferation, and promote apoptosis in cancer cells dependent on Trk signaling.[1]

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of Trk kinases in both biochemical and cellular assays. The following tables summarize the key quantitative data regarding its activity.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 (nM)
TrkACell-free8
TrkBCell-free12
TrkCCell-freeNot explicitly quantified in the provided search results, but this compound is described as a pan-Trk inhibitor.

Table 2: Cellular Activity of this compound

Cell Line ModelTargetIC50 (nM)
Ba/F3 (Tel-TrkA)TrkA11[1]
Ba/F3 (Tel-TrkB)TrkB9[1]
Ba/F3 (Tel-TrkC)TrkC7[1]

Table 3: Off-Target Activity of this compound

Off-TargetAssay TypeIC50 (µM)
PDGFRCellular0.87
c-KitCellular0.91

Table 4: Effects of this compound on Cell Viability in HER2-Positive Breast Cancer Cell Lines

Cell LineIC50 (µM)
SK-BR-32.59[2]
BT-4744.66[2]
MDA-MB-4534.69[2]
JIMT-115.31[2]

Downstream Signaling Effects

This compound effectively suppresses the phosphorylation of Trk receptors and key downstream signaling proteins, leading to the inhibition of pro-survival and proliferative signals.

Inhibition of TrkA and Akt Phosphorylation in HER2-Positive Breast Cancer Cells

In a study utilizing HER2-positive breast cancer cell lines, this compound demonstrated a dose-dependent reduction in the phosphorylation of TrkA (Tyr490) and Akt (Ser473).[2][3]

Table 5: Quantitative Analysis of p-TrkA and p-Akt Levels in Response to this compound

Treatmentp-TrkA (Relative Density)p-Akt (Relative Density)
Control (DMSO)1.001.00
This compound (5 µM)Markedly ReducedMarkedly Reduced
This compound (10 µM)Severely ReducedSeverely Reduced
This compound (20 µM)Almost AbolishedAlmost Abolished

Note: The table represents a qualitative summary of the dose-dependent effects observed in Western blots. For precise quantification, densitometric analysis of the bands from the original publication is required.

Inhibition of Akt and ERK Phosphorylation in Renal Cell Carcinoma

In renal cell carcinoma (RCC) cells, this compound treatment led to a significant decrease in the phosphorylation of both Akt and ERK.[3] This inhibition of dual signaling pathways contributes to its anti-tumor effects in this cancer type. Furthermore, this compound was shown to impair the activity of Rac1, a key regulator of cell migration.[3]

Experimental Protocols

In Vitro Kinase Assays

4.1.1. TrkA and TrkC Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Principle: This assay measures the phosphorylation of a peptide substrate by the Trk kinase. The detection is based on the fluorescence resonance energy transfer between a europium cryptate-labeled anti-phospho-peptide antibody and a streptavidin-XL665 conjugate bound to a biotinylated peptide substrate.

  • Protocol:

    • Prepare a reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in reaction buffer (50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄).

    • Add this compound at various concentrations (typically a 12-point dilution series).

    • Incubate the reaction at room temperature for 60 minutes in a 384-well plate.

    • Stop the reaction by adding 5 µL of 0.2 mM EDTA.

    • Add 5 µL of detection reagents (2.5 ng PT66K antibody and 0.05 µg SA-XL665).

    • Incubate at room temperature for 1 hour.

    • Read the plate on an HTRF-compatible reader.

4.1.2. TrkB Caliper Microfluidic Kinase Assay

  • Principle: This assay measures the separation of the peptide substrate and the phosphorylated product based on their charge differences in a microfluidic chip.

  • Protocol:

    • Prepare a reaction mixture containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in reaction buffer (100 mM HEPES pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate).

    • Add this compound at various concentrations.

    • Incubate the reaction at room temperature for 3 hours.

    • Analyze the products using a Caliper EZ-reader.

Cellular Assays

4.2.1. Cell Viability Assay (Example using HER2-positive breast cancer cells)

  • Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. Assays like MTT, MTS, or CellTiter-Glo can be used.

  • Protocol:

    • Seed HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate.

    • The following day, treat the cells with a dose range of this compound (e.g., 0-40 µM) in media containing 10% FBS.

    • Incubate for 48 hours.

    • Add the viability reagent (e.g., CellTiter-Glo® reagent).

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

    • Calculate IC50 values from the dose-response curves.[2]

4.2.2. Western Blot Analysis for Downstream Signaling

  • Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell lysates.

  • Protocol:

    • Seed cells (e.g., HER2-positive breast cancer cells or renal cell carcinoma cells) and allow them to adhere.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours for HER2-positive breast cancer cells).[2]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-TrkA, TrkA, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

In Vivo Xenograft Tumor Model
  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Subcutaneously implant RIE cells expressing both TrkA and NGF into the flanks of immunodeficient mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into vehicle control and this compound treatment groups.

    • Administer this compound orally once daily at desired doses (e.g., 25, 50, 100 mg/kg) for a specified period (e.g., 10 days).[1]

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Visualizations

GNF_5837_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_erk Ras-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) Ras Ras Trk->Ras PI3K PI3K Trk->PI3K GNF5837 This compound GNF5837->Trk Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: this compound inhibits Trk receptor signaling pathways.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

In_Vivo_Efficacy_Logic start Implant Tumor Cells (e.g., TrkA-dependent) tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_vehicle Vehicle Control (Oral Gavage) randomize->treat_vehicle treat_gnf5837 This compound (Oral Gavage) randomize->treat_gnf5837 monitor Monitor Tumor Volume and Body Weight treat_vehicle->monitor treat_gnf5837->monitor endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers monitor->endpoint

Caption: Logical flow of an in vivo xenograft efficacy study.

References

The Biological Activity of GNF-5837 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GNF-5837 is a potent and selective, orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor.[1] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC (encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively), are crucial mediators of neuronal development and function.[2] However, accumulating evidence has implicated aberrant Trk signaling in the pathogenesis of various cancers.[3] Oncogenic activation of Trk receptors can occur through gene fusions, point mutations, or overexpression, leading to uncontrolled cell proliferation, survival, and metastasis.[2] This has positioned the Trk signaling pathway as a compelling target for cancer therapy. This compound has emerged as a valuable tool for investigating the role of Trk signaling in oncology and as a potential therapeutic agent. This guide provides an in-depth overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, effects on cellular processes, and preclinical efficacy.

Mechanism of Action

This compound functions as a pan-Trk inhibitor, effectively targeting TrkA, TrkB, and TrkC.[1] The binding of neurotrophins to the extracellular domains of Trk receptors triggers their dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This initiates cascades through key pathways, most notably the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are central to cell growth, proliferation, and survival.[2] this compound inhibits the catalytic activity of Trk kinases, thereby blocking these downstream signaling events.

The inhibitory effect of this compound on Trk signaling has been demonstrated through the reduced phosphorylation of Trk receptors and downstream effectors like Akt and ERK in various cancer cell lines.[4][5]

GNF_5837_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk Receptor Trk Receptor Ras Ras Trk Receptor->Ras PI3K PI3K Trk Receptor->PI3K This compound This compound This compound->Trk Receptor Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds

Figure 1: this compound Mechanism of Action.

Biological Effects on Cancer Cells

This compound exerts a range of anti-cancer effects in vitro, primarily through the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

Antiproliferative Activity

This compound has demonstrated potent antiproliferative effects across a variety of cancer cell lines, particularly those with underlying Trk pathway activation. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Cell LineCancer TypeTrk StatusIC50 (nM)Reference
Ba/F3-Tel-TrkAPro-BFusion11[1]
Ba/F3-Tel-TrkBPro-BFusion9[1]
Ba/F3-Tel-TrkCPro-BFusion7[1]
RIE-TrkA-NGFRat Intestinal EpithelialOverexpression17[3]
786-ORenal Cell CarcinomaNot SpecifiedConcentration-dependent decrease in viability[4]
Caki-2Renal Cell CarcinomaNot SpecifiedConcentration-dependent decrease in viability[4]
SK-BR-3HER2+ Breast CancerNot Specified~20 µM (without Herceptin)[5]
BT-474HER2+ Breast CancerNot Specified~25 µM (without Herceptin)[5]
MDA-MB-453HER2+ Breast CancerNot Specified~15 µM (without Herceptin)[5]
JIMT-1HER2+ Breast CancerNot Specified~30 µM (without Herceptin)[5]
GOT1CholangiocarcinomaNot SpecifiedTime and dose-dependent decrease in viability[6]
Cell Cycle Arrest and Apoptosis

Treatment with this compound has been shown to induce G0/G1 phase cell cycle arrest in renal cell carcinoma cells.[4] This is consistent with the inhibition of proliferative signaling pathways. Furthermore, this compound promotes apoptosis, or programmed cell death, in cancer cells.[4][6] In renal cell carcinoma, this was associated with altered expression of key regulatory proteins, including p21, c-Myc, and survivin.[4]

GNF_5837_Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Measure Proliferation Western Blot Western Blot This compound Treatment->Western Blot Analyze Signaling Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Determine Arrest Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Quantify Cell Death Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Growth Measurement Tumor Growth Measurement This compound Administration->Tumor Growth Measurement

Figure 2: Experimental Workflow for this compound Evaluation.

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in preclinical animal models. In a mouse xenograft model using RIE cells expressing TrkA and NGF, oral administration of this compound led to significant tumor growth inhibition.[7] At a dose of 50 mg/kg, a 72% tumor regression was observed, while a 100 mg/kg dose resulted in 100% tumor regression.[3][7] These findings highlight the in vivo potency and oral bioavailability of this compound.

Animal ModelCell LineTreatmentOutcomeReference
Mouse XenograftRIE-TrkA-NGF25 mg/kg/day (p.o.)Partial tumor growth inhibition[7]
Mouse XenograftRIE-TrkA-NGF50 mg/kg/day (p.o.)72% tumor regression[3][7]
Mouse XenograftRIE-TrkA-NGF100 mg/kg/day (p.o.)100% tumor regression[3][7]

Experimental Protocols

Cell Proliferation Assay (Based on Ba/F3 cells)

This protocol describes a method for assessing the antiproliferative activity of this compound using Ba/F3 cells engineered to be dependent on Trk signaling.

  • Cell Culture: Maintain Ba/F3 cells expressing Tel-Trk fusion proteins in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Parental Ba/F3 cells are cultured in the same medium with the addition of 10 ng/mL of murine IL-3.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in the appropriate cell culture medium.

  • Assay Setup: Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well. Add the serially diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol outlines a general procedure for examining the effect of this compound on Trk signaling pathways.

  • Cell Treatment and Lysis: Plate cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TrkA, total TrkA, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

In Vivo Xenograft Study

This protocol provides a framework for evaluating the in vivo efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RIE-TrkA-NGF) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer this compound or the vehicle control to the respective groups daily for a predetermined period (e.g., 10-21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a well-characterized pan-Trk inhibitor with potent anti-cancer activity in preclinical models. Its ability to block the Trk signaling pathway leads to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis. The significant in vivo efficacy of this compound underscores its potential as a therapeutic agent for Trk-driven malignancies. This technical guide provides a comprehensive overview of the biological activity of this compound and detailed methodologies for its investigation, serving as a valuable resource for researchers in the field of cancer biology and drug development.

References

GNF-5837: A Pan-Trk Inhibitor for Modulating Neurotrophin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

GNF-5837 is a potent, selective, and orally bioavailable small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of this compound's role in neurotrophin signaling, detailing its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function.

Mechanism of Action

Neurotrophins, a family of protein growth factors, play a crucial role in the development, survival, and function of neurons.[4][5][6][7] Their signaling is mediated through the Trk receptors: TrkA, TrkB, and TrkC.[4][7] The binding of a neurotrophin to its cognate Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[7] This activation triggers downstream intracellular signaling cascades, primarily the Ras/ERK, PI3K/AKT, and PLC-γ1 pathways, which are critical for neuronal cell proliferation, survival, and differentiation.[4][7]

This compound functions as a pan-Trk inhibitor, effectively blocking the catalytic activity of all three Trk receptors.[2][3][8] By binding to the ATP-binding pocket of the Trk kinase domain, this compound prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling.[7] This leads to a reduction in the phosphorylation levels of key downstream effectors such as AKT and ERK.[9]

Neurotrophin Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical neurotrophin signaling pathway and the point of inhibition by this compound.

GNF5837_Neurotrophin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds P P Trk Receptor->P Autophosphorylation This compound This compound This compound->Trk Receptor Inhibits Ras Ras P->Ras PI3K PI3K P->PI3K PLC-γ1 PLC-γ1 P->PLC-γ1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Survival, Proliferation, Differentiation Cell Survival, Proliferation, Differentiation ERK->Cell Survival, Proliferation, Differentiation AKT AKT PI3K->AKT AKT->Cell Survival, Proliferation, Differentiation PLC-γ1->Cell Survival, Proliferation, Differentiation

This compound inhibits neurotrophin signaling by blocking Trk receptor autophosphorylation.

Quantitative Data on this compound Inhibitory Activity

The potency of this compound has been quantified in various assays, demonstrating its efficacy against the Trk family of receptors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
TrkACell-free8[1]
TrkBCell-free12[1]
TrkCCell-free7[1]
Tel-TrkA FusionCellular (Ba/F3)11[2][3][8]
Tel-TrkB FusionCellular (Ba/F3)9[2][3][8]
Tel-TrkC FusionCellular (Ba/F3)7[2][3][8]
c-KitCellular (Mo7e)1000[1]
PDGFRCellular870[8]

Table 2: In Vivo Efficacy of this compound in a Rie-TRKAmNGF Xenograft Model

Dose (mg/kg/day, p.o.)Tumor Growth InhibitionReference
25Partial[2][10]
5072% Regression[2]
100100% Regression[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Biochemical Trk Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified Trk kinase domains.

Methodology:

  • TrkA and TrkC (HTRF Assay): [1]

    • Reaction mixtures are prepared containing a peptide substrate (1 µM), ATP (1 µM), and either TrkA (1.8 nM) or TrkC (34 nM) in a reaction buffer.

    • This compound is added at various concentrations.

    • The reactions are incubated at room temperature for 60 minutes and then stopped with EDTA.

    • Detection reagents are added, and the plates are read using an EnVision reader to measure the homogenous time-resolved fluorescence (HTRF).

  • TrkB (Caliper Microfluidic Assay): [1]

    • Reaction mixtures consist of a peptide substrate (1 µM), ATP (10 µM), and TrkB (2 nM) in a reaction buffer.

    • This compound is serially diluted and added to the reaction.

    • The reaction proceeds at room temperature for 3 hours.

    • The products are quantified using a Caliper EZ-reader.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reaction Mix (Trk Kinase, ATP, Peptide Substrate) Incubate Mix and Incubate Reagents->Incubate Compound Prepare this compound Dilutions Compound->Incubate HTRF HTRF Detection (TrkA, TrkC) Incubate->HTRF Caliper Caliper Assay (TrkB) Incubate->Caliper IC50 Calculate IC50 Values HTRF->IC50 Caliper->IC50

Workflow for biochemical Trk kinase inhibition assays.
Cellular Proliferation Assays

Objective: To assess the antiproliferative effects of this compound in cells dependent on Trk signaling.

Methodology (Ba/F3 Cell Line): [1][7]

  • Ba/F3 cells, engineered to be dependent on the expression of a constitutively active Tel-Trk fusion protein for survival and proliferation, are used.

  • Cells are plated in 1536-well plates (700 cells/well).

  • This compound is added in a 3-fold serial dilution (0.17 nM to 10 µM).

  • The cells are incubated for 48 hours at 37°C.

  • Cell viability is measured using a luminescent assay (e.g., Bright-Glo®), and the plates are read with a ViewLux microplate imager.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in a tumor model driven by Trk signaling.

Methodology: [2][7]

  • A mouse xenograft model is established using Rie cells that express both TrkA and its ligand, nerve growth factor (NGF).

  • Once tumors are established, mice are treated with this compound orally at various doses (e.g., 25, 50, 100 mg/kg/day) for a specified duration (e.g., 10 days).

  • Tumor volume is measured regularly to assess the effect of the treatment.

InVivo_Workflow Implant Implant Rie-TRKAmNGF Cells into Mice Tumor Allow Tumors to Establish Implant->Tumor Treatment Administer this compound (Oral, Daily) Tumor->Treatment Measure Measure Tumor Volume Treatment->Measure Analyze Analyze Tumor Growth Inhibition/Regression Measure->Analyze

Workflow for the in vivo evaluation of this compound in a xenograft model.

Conclusion

This compound is a well-characterized pan-Trk inhibitor that serves as a valuable tool for investigating the role of neurotrophin signaling in both normal physiology and disease states, particularly in oncology.[4][5][6] Its potent and selective inhibition of TrkA, TrkB, and TrkC, coupled with its oral bioavailability and demonstrated in vivo efficacy, make it a significant compound for preclinical research and a potential starting point for the development of novel therapeutics targeting Trk-driven pathologies.[4][7]

References

Preclinical Profile of GNF-5837: A Pan-TRK Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837 is a potent, selective, and orally bioavailable small molecule inhibitor of the tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][2][3][4] Dysregulation of TRK signaling through mechanisms such as gene fusions, point mutations, or overexpression is a known driver in a variety of adult and pediatric cancers.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in oncology, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information presented is intended to serve as a valuable resource for researchers and drug development professionals investigating TRK-targeted therapies.

Mechanism of Action

This compound functions as a pan-TRK inhibitor, effectively targeting all three members of the TRK family: TRKA, TRKB, and TRKC.[1][2] The binding of neurotrophins to the extracellular domains of TRK receptors triggers their autophosphorylation at multiple intracellular tyrosine residues. This phosphorylation event initiates downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4] this compound exerts its anti-tumor effects by inhibiting this initial autophosphorylation, thereby blocking the activation of these key oncogenic signaling pathways.[2][5]

GNF-5837_Mechanism_of_Action cluster_membrane Cell Membrane TRK Receptor TRK Receptor TRK Receptor->TRK Receptor RAS/ERK Pathway RAS/ERK Pathway TRK Receptor->RAS/ERK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway TRK Receptor->PI3K/AKT Pathway Activates Neurotrophin Neurotrophin Neurotrophin->TRK Receptor Binds This compound This compound This compound->TRK Receptor Inhibits Proliferation & Survival Proliferation & Survival RAS/ERK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival

Figure 1: this compound inhibits TRK receptor autophosphorylation and downstream signaling.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various cellular and biochemical assays, demonstrating its potent and selective inhibition of TRK kinases.

Biochemical Assays

This compound demonstrates potent inhibition of the enzymatic activity of recombinant TRKA, TRKB, and TRKC kinase domains in cell-free assays.[1][2]

TargetIC50 (nM)
TRKA8
TRKB12
TRKC7

Table 1: Biochemical inhibitory activity of this compound against TRK kinases.[1]

Cellular Assays

The anti-proliferative effects of this compound have been assessed in various cancer cell lines, including those dependent on TRK signaling.

Cell LineAssay TypeIC50 (nM)
Ba/F3-Tel-TRKAProliferation11
Ba/F3-Tel-TRKBProliferation9
Ba/F3-Tel-TRKCProliferation7
RIE-TRKA-NGFProliferation17
SK-BR-3 (HER2+)Viability~15,000
BT-474 (HER2+)Viability~10,000
MDA-MB-453 (HER2+)Viability~12,000
JIMT-1 (HER2+)Viability~18,000
786O (Renal)ViabilityConcentration-dependent decrease
Caki-2 (Renal)ViabilityConcentration-dependent decrease

Table 2: Cellular inhibitory activity of this compound in various cancer cell lines.[5][6][7]

In HER2-positive breast cancer cell lines, this compound demonstrated a dose-dependent decrease in the phosphorylation of both TrkA and AKT.[8] Similarly, in renal cell carcinoma cell lines, this compound treatment led to reduced phosphorylation of TrkA, TrkB, AKT, and ERK.[5]

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using RIE (Rat Intestinal Epithelial) cells engineered to express both TRKA and its ligand, nerve growth factor (NGF).[2][3]

Dose (mg/kg/day, p.o.)Tumor Growth Inhibition
25Partial Inhibition
5072% Regression
100100% Regression

Table 3: In vivo efficacy of this compound in a Rie-TRKA-NGF xenograft model.[6][7]

Oral administration of this compound once daily for 10 days resulted in significant, dose-dependent tumor growth inhibition, with complete tumor regression observed at the highest dose.[6][7]

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in both mice and rats. The compound was found to be orally bioavailable.[2]

SpeciesRouteDose (mg/kg)Cmax (nM)T1/2 (h)AUC (h*nM)F (%)
Balb/c MiceIV5163604.419339-
PO2011734.51429318
Sprague-Dawley RatsIV351967.510616-
PO104497.1683719

Table 4: Pharmacokinetic parameters of this compound in rodents.[2]

Experimental Protocols

Biochemical Kinase Assays (HTRF & Caliper)

Biochemical_Assay_Workflow cluster_trka_c TRKA & TRKC (HTRF) cluster_trkb TRKB (Caliper) Mix_A Prepare reaction mix: 1 µM peptide substrate 1 µM ATP 1.8 nM TrkA or 34 nM TrkC Reaction Buffer Incubate_A Incubate at RT for 60 min Mix_A->Incubate_A Quench_A Quench with 0.2 mM EDTA Incubate_A->Quench_A Detect_A Add detection reagents Incubate at RT for 1 hr Read on EnVision reader Quench_A->Detect_A Mix_B Prepare reaction mix: 1 µM peptide substrate 10 µM ATP 2 nM TrkB Reaction Buffer Incubate_B Incubate at RT for 3 hrs Mix_B->Incubate_B Detect_B Determine product on Caliper EZ-reader Incubate_B->Detect_B GNF-5837_Dilution Prepare 12-point serial dilutions of this compound GNF-5837_Dilution->Mix_A GNF-5837_Dilution->Mix_B

Figure 2: Workflow for TRK biochemical assays.

  • TRKA and TRKC (HTRF - Homogeneous Time-Resolved Fluorescence):

    • Reaction mixtures containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in reaction buffer (50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄) were prepared in a final volume of 10 µL.[1]

    • This compound was added from a 12-point serial dilution series.

    • Reactions were carried out at room temperature in 384-well plates and quenched after 60 minutes with 5 µL of 0.2 mM EDTA.[1]

    • Detection reagents were added, and after a 1-hour incubation at room temperature, the plates were read on an EnVision reader.[1]

  • TRKB (Caliper Microfluidic Method):

    • Reaction mixtures contained 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate).[1]

    • This compound was added from a 12-point serial dilution series.

    • Reactions were carried out at room temperature for 3 hours.

    • The products were quantified using a Caliper EZ-reader.[1]

Ba/F3 Cell Proliferation Assay

BaF3_Assay_Workflow Seed_Cells Seed Ba/F3 cells expressing Tel-TRK fusions (700 cells/well) in 1536-well plates Add_Compound Add this compound in a 3-fold serial dilution (0.17 nM to 10 µM) Seed_Cells->Add_Compound Incubate_Cells Incubate for 48 hours at 37°C Add_Compound->Incubate_Cells Measure_Viability Add Bright-Glo® reagent Incubate_Cells->Measure_Viability Read_Plates Read luminescence on ViewLux Measure_Viability->Read_Plates

Figure 3: Workflow for the Ba/F3 cell proliferation assay.

  • Ba/F3 cells engineered to be dependent on the expression of constitutively active Tel-TRK fusion proteins were utilized.[2]

  • 700 cells per well were plated in 1536-well plates in 7 µL of culture media.[9]

  • This compound was added in a 3-fold serial dilution, with concentrations ranging from 0.17 nM to 10 µM.[9]

  • The cells were incubated for 48 hours at 37°C.[9]

  • Cell viability was assessed by adding 3 µL of Bright-Glo® reagent to each well.[9]

  • Luminescence was measured using a ViewLux plate reader.[9]

RIE-TRKA-NGF Cell Proliferation Assay
  • RIE cells expressing both TRKA and NGF were cultured under low attachment conditions, which they are resistant to anoikis (detachment-induced apoptosis).[7]

  • Cells were treated with various concentrations of this compound.

  • Cell proliferation and growth were assessed after a defined incubation period.

Western Blot Analysis

Western_Blot_Workflow Treat_Cells Treat cancer cell lines with this compound (0-20 µM) for 48 hours Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells Run_Gel Separate proteins by SDS-PAGE Lyse_Cells->Run_Gel Transfer Transfer proteins to a membrane Run_Gel->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (p-TrkA, p-AKT, loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescent substrate Secondary_Ab->Detect

Figure 4: General workflow for Western blot analysis.

  • Cancer cell lines (e.g., HER2-positive breast cancer lines, renal cell carcinoma lines) were treated with this compound at various concentrations (e.g., 0-20 µM) for 48 hours.[5][8]

  • Cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

  • The membrane was blocked and then incubated with primary antibodies against phospho-TrkA, phospho-AKT, and a loading control (e.g., β-actin).

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands were visualized using a chemiluminescent substrate.

In Vivo Rie-TRKA-NGF Xenograft Study
  • Cell Culture: RIE cells expressing TRKA and NGF were cultured in appropriate media.

  • Tumor Implantation: An appropriate number of cells were suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of immunocompromised mice.

  • Tumor Growth Monitoring: Tumors were allowed to establish and grow to a predetermined size, with tumor volume measured regularly using calipers.

  • Treatment: Once tumors reached the desired volume, mice were randomized into treatment groups. This compound was formulated in PEG300:D5W (3:1) as a solution and administered orally by gavage once daily for 10 days at doses of 25, 50, and 100 mg/kg.[2][6][7]

  • Efficacy Assessment: Tumor volumes were monitored throughout the study to determine the anti-tumor efficacy of this compound.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective pan-TRK inhibitor with significant anti-tumor activity in both in vitro and in vivo models of TRK-dependent cancers. Its oral bioavailability and dose-dependent efficacy in a xenograft model highlight its potential as a valuable research tool for studying TRK biology in oncology and as a promising lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and other TRK inhibitors.

References

Structural Analysis of GNF-5837 Binding to Tropomyosin Receptor Kinase (TRK): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional aspects of GNF-5837's interaction with the Tropomyosin Receptor Kinase (TRK) family of proteins. This compound is a potent and selective pan-TRK inhibitor with demonstrated efficacy in preclinical cancer models.[1][2] Understanding the precise mechanism of its binding and inhibition is crucial for the ongoing development of TRK-targeted therapies.

Quantitative Analysis of this compound Activity

This compound demonstrates potent inhibitory activity against all three members of the TRK family: TRKA, TRKB, and TRKC. Its potency has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound against TRK Kinases
TargetAssay MethodIC50 (nM)
TRKAHTRF8[3][4][5]
TRKBCaliper12[3][4][5]
TRKCHTRF7[3]
Table 2: Cellular Activity of this compound in TRK-Dependent Cell Lines
Cell LineExpressed ProteinIC50 (nM)
Ba/F3Tel-TRKA Fusion11[6][7]
Ba/F3Tel-TRKB Fusion9[6][7]
Ba/F3Tel-TRKC Fusion7[6][7]
Ba/F3 (constitutively active Tel-TRKC)Tel-TRKC Fusion42[3][5]
Table 3: Selectivity Profile of this compound against Other Kinases
TargetIC50 (µM)
PDGFR0.87[6]
c-Kit0.91[6]

Structural Basis of this compound Binding and Selectivity

While a co-crystal structure of this compound with a TRK protein is not publicly available, the binding mode can be inferred from the co-crystal structure of a closely related oxindole inhibitor (compound 20) with TRKC (PDB ID: 3V5Q).[8] This structural information reveals that this compound functions as a type II inhibitor , binding to the inactive "DFG-out" conformation of the kinase.[8]

The key features of this binding mode are:

  • Interaction with the Hinge Region: The oxindole core of the inhibitor forms critical hydrogen bonds with residues in the hinge region of the kinase domain.[9]

  • Binding to the Allosteric Pocket: Type II inhibitors extend into a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in the DFG-out conformation.[6][7] This interaction is a key determinant of selectivity, as the residues lining this allosteric pocket are less conserved across the kinome compared to the highly conserved ATP-binding site.[6]

  • Interaction with the DFG Motif: The urea moiety of this compound is positioned to interact with the aspartate and phenylalanine residues of the DFG motif.[9]

The ability of this compound to specifically target the DFG-out conformation contributes to its high selectivity for TRK kinases over other kinases like PDGFR and c-Kit, which may not as readily adopt this inactive conformation.

GNF5837 This compound (Type II Inhibitor) TRK_inactive TRK Kinase (DFG-out Conformation) GNF5837->TRK_inactive Binds to Allosteric Site TRK_active TRK Kinase (DFG-in Conformation) TRK_inactive->TRK_active Conformational Equilibrium ATP ATP TRK_inactive->ATP Binding Blocked Substrate Substrate TRK_active->Substrate Phosphorylates ATP->TRK_active Binds to Active Site Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (RAS/ERK, PI3K/AKT) Phospho_Substrate->Downstream_Signaling Activates

This compound Binding to the Inactive TRK Conformation

TRK Signaling Pathways and Inhibition by this compound

The binding of neurotrophins to TRK receptors leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that are critical for cell survival, proliferation, and differentiation.[1] The two major pathways activated by TRK are the RAS/ERK pathway and the PI3K/AKT pathway.[1] this compound, by inhibiting TRK autophosphorylation, effectively blocks the activation of these downstream pathways.

Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binds RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates GNF5837 This compound GNF5837->TRK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation & Survival ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

TRK Signaling Pathways and this compound Inhibition

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the binding and activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to measure the enzymatic activity of TRKA and TRKC.[3]

  • Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay measures the phosphorylation of a biotinylated peptide substrate by the TRK kinase. A europium cryptate-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., XL665) acts as the acceptor. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.

  • Methodology:

    • The TRK enzyme, peptide substrate, and this compound (at various concentrations) are incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-acceptor) are added.

    • After incubation, the time-resolved fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • The ratio of the acceptor to donor fluorescence is calculated and used to determine the level of kinase inhibition.

Start Start: Mix TRK Enzyme, Substrate, this compound Add_ATP Initiate Reaction: Add ATP Start->Add_ATP Incubate Incubate: Phosphorylation Occurs Add_ATP->Incubate Add_Detection Stop Reaction & Add Detection Reagents Incubate->Add_Detection Measure Measure TR-FRET Signal Add_Detection->Measure End End: Calculate IC50 Measure->End

HTRF Kinase Assay Workflow
Caliper Microfluidic Mobility Shift Assay

This assay is employed to determine the enzymatic activity of TRKB.[3]

  • Principle: This technology uses microfluidics to separate a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility. The change in charge due to the addition of a phosphate group results in a shift in the peptide's mobility in an electric field.

  • Methodology:

    • The TRKB enzyme, a fluorescently labeled peptide substrate, and this compound are incubated in a microplate well.

    • The reaction is initiated with ATP.

    • After a set incubation time, the reaction is stopped.

    • The reaction mixture is sampled by a microfluidic chip.

    • An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate.

    • The fluorescence of the separated substrate and product is detected, and the ratio of product to the sum of product and substrate is used to calculate the percent conversion and, subsequently, the level of inhibition.

Ba/F3 Cell-Based Proliferation Assay

This cellular assay is used to assess the potency of this compound in a more physiologically relevant context.[6][7]

  • Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active TRK fusion protein (e.g., Tel-TRK), their proliferation and survival become dependent on TRK signaling rather than IL-3. Inhibition of the TRK kinase by this compound leads to a dose-dependent decrease in cell proliferation.

  • Methodology:

    • Ba/F3 cells expressing the Tel-TRK fusion protein are seeded in microplates.

    • The cells are treated with a range of concentrations of this compound.

    • The cells are incubated for a period of time (e.g., 48-72 hours).

    • Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

    • The data is used to generate a dose-response curve and calculate the IC50 value.

Conclusion

This compound is a potent and selective pan-TRK inhibitor that functions as a type II inhibitor, binding to the inactive DFG-out conformation of the TRK kinases. This binding mode is key to its selectivity. By inhibiting TRK autophosphorylation, this compound effectively blocks downstream signaling through the RAS/ERK and PI3K/AKT pathways, leading to the inhibition of cell proliferation and survival in TRK-dependent cancer cells. The quantitative data and experimental protocols summarized in this guide provide a comprehensive overview of the structural and functional analysis of this compound binding to TRK, offering valuable information for researchers and drug developers in the field of oncology.

References

GNF-5837: A Technical Guide to its Anti-Tumor Activity and Putative Effects on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837 is a potent, selective, and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the core data surrounding this compound, with a focus on its mechanism of action, preclinical efficacy, and potential immunomodulatory effects within the tumor microenvironment (TME). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of this and similar compounds.

Introduction

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the neurotrophic tyrosine kinase receptor (NTRK) genes, are critical for the development and function of the nervous system.[1] However, oncogenic fusions involving NTRK genes, as well as overexpression of Trk receptors and their neurotrophin ligands, have been identified as key drivers in a wide range of solid tumors.[1] These alterations lead to constitutive activation of the Trk signaling cascade, promoting tumor cell proliferation, survival, and metastasis.[1] this compound has emerged as a valuable tool for investigating the role of Trk signaling in cancer and as a potential therapeutic agent.[2]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the Trk kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, both of which are central to cell proliferation, survival, and growth.[1][3]

Signaling Pathway Diagram

GNF5837_Signaling This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Receptor Trk Receptor Ras Ras Trk Receptor->Ras Activates PI3K PI3K Trk Receptor->PI3K Activates This compound This compound This compound->Trk Receptor Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits Trk receptor activation and downstream signaling.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetCell LineIC50 (nM)Reference
BiochemicalTrkA-8[4]
BiochemicalTrkB-12[4]
CellularTel-TrkA fusionBa/F311[3]
CellularTel-TrkB fusionBa/F39[3]
CellularTel-TrkC fusionBa/F37[3]
Cellular (Proliferation)TrkA & NGFBa/F342[5]
Cellular (Proliferation)TrkA & NGFRIE17[6]
Cellular (Off-Target)c-KitMo7e>1000[6]
Cellular (Off-Target)PDGFRRat-A10>1000[6]
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
Animal ModelTumor TypeDosingTreatment DurationOutcomeReference
MiceRIE cells expressing TrkA and NGF25 mg/kg, p.o., once daily10 daysPartial tumor growth inhibition[5]
MiceRIE cells expressing TrkA and NGF50 mg/kg, p.o., once daily10 days72% tumor regression[3]
MiceRIE cells expressing TrkA and NGF100 mg/kg, p.o., once daily10 days100% tumor regression[3]

Detailed Experimental Protocols

Biochemical Kinase Assays (TrkA, TrkB, TrkC)

Objective: To determine the direct inhibitory activity of this compound on recombinant Trk kinases.

  • TrkA and TrkC (HTRF Assay): [4]

    • Prepare a reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in reaction buffer (50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄).

    • Add this compound at various concentrations (typically a 12-point dilution series from 50 µM to 0.000282 µM) to the reaction mixture in a 384-well plate. The final DMSO concentration should be 0.5%.

    • Incubate at room temperature for 60 minutes.

    • Quench the reaction by adding 5 µL of 0.2 mM EDTA.

    • Add detection reagents (2.5 ng PT66K and 0.05 µg SAXL per well) and incubate for 1 hour at room temperature.

    • Read the plate using an EnVision reader.

  • TrkB (Caliper Microfluidic Assay): [4]

    • Prepare a reaction mixture containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate).

    • Add this compound at various concentrations (12-point dilution series) with a final DMSO concentration of 1%.

    • Incubate at room temperature for 3 hours.

    • Determine product formation using a Caliper EZ-reader.

Cellular Proliferation Assay (Ba/F3 Cells)

Objective: To assess the effect of this compound on the proliferation of cells dependent on Trk signaling.[4]

  • Maintain Ba/F3 cells engineered to express a constitutively active Tel-Trk fusion protein in media without IL-3. Maintain parental Ba/F3 cells in media containing recombinant mouse IL-3.

  • Plate 700 cells per well in 7 µL of culture media in a 1536-well plate.

  • Add this compound at concentrations ranging from 0.17 nM to 10 µM in a 3-fold serial dilution.

  • Incubate the cells for 48 hours at 37°C.

  • Add 3 µL of Bright-Glo® to each well and read the luminescence using a ViewLux reader to determine cell viability.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a rodent model.[5][7]

  • Cell Implantation: Subcutaneously inject RIE cells expressing both TrkA and NGF into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound orally, once daily, at desired doses (e.g., 25, 50, 100 mg/kg).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue treatment for a specified duration (e.g., 10 days) or until tumors in the control group reach a humane endpoint.

  • Analysis: Calculate tumor growth inhibition or regression for each treatment group compared to the vehicle control.

Effects on the Tumor Microenvironment (TME)

While direct studies on the effects of this compound on the TME are limited, the known roles of Trk signaling in various stromal and immune cells suggest several potential mechanisms of action.

Putative Effects on Angiogenesis

Trk signaling, particularly through TrkB, can promote angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF).[8][9] Therefore, inhibition of Trk signaling by this compound may lead to a reduction in tumor vascularization.

GNF5837_Angiogenesis Potential Anti-Angiogenic Effect of this compound Tumor Cell Tumor Cell Trk Signaling Trk Signaling Tumor Cell->Trk Signaling Activates This compound This compound This compound->Trk Signaling Inhibits VEGF Production VEGF Production Trk Signaling->VEGF Production Endothelial Cell Proliferation Endothelial Cell Proliferation VEGF Production->Endothelial Cell Proliferation Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis

Caption: this compound may inhibit angiogenesis by reducing VEGF production.

Potential Modulation of Immune Cells

Trk receptors are expressed on various immune cells, and their activation can influence immune responses. For instance, TrkB signaling in macrophages can promote a pro-tumor (M2-like) phenotype. By inhibiting Trk signaling, this compound could potentially shift the balance towards an anti-tumor immune response. Further investigation is required to confirm these effects.

Possible Impact on Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the TME and contribute to tumor progression by remodeling the extracellular matrix (ECM) and secreting growth factors.[10][11] Trk signaling can be activated in CAFs, promoting their pro-tumorigenic functions.[11] this compound could potentially disrupt the crosstalk between cancer cells and CAFs, thereby altering the supportive tumor stroma.[11]

Conclusion

This compound is a well-characterized pan-Trk inhibitor with potent anti-proliferative and anti-tumor effects driven by the inhibition of the Ras-ERK and PI3K-Akt pathways. While its direct impact on cancer cells is well-documented, its effects on the tumor microenvironment remain an area for further exploration. The potential for this compound to inhibit angiogenesis and modulate immune and stromal cell populations warrants dedicated investigation, which could reveal novel therapeutic combinations and expand its clinical utility. This guide provides the foundational data and methodologies to support such future research endeavors.

References

GNF-5837: A Pan-Trk Inhibitor with Emerging Roles in Non-Cancerous Pathologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837, a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor, has been extensively studied for its anti-neoplastic properties. However, a growing body of evidence reveals its significant therapeutic potential in a range of non-cancerous diseases. This technical guide synthesizes the current understanding of this compound's mechanisms of action beyond oncology, with a focus on its role in acute liver injury, intervertebral disc degeneration, and its broader implications in conditions involving oxidative stress and ferroptosis. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals exploring the expanded therapeutic applications of this compound.

Introduction

This compound is an orally bioavailable small molecule inhibitor targeting TrkA, TrkB, and TrkC, the high-affinity receptors for neurotrophins.[1][2][3] While the inhibition of the Trk signaling pathway, which includes downstream cascades like RAS/ERK and PI3K/AKT, has been a cornerstone of its development in oncology, recent investigations have unveiled novel, Trk-independent mechanisms of action.[1][4] These findings open up new avenues for the therapeutic application of this compound in a variety of non-cancerous diseases characterized by oxidative stress and cellular damage. This guide will delve into the preclinical evidence supporting the use of this compound in acute liver injury and intervertebral disc degeneration, providing detailed insights into its multifaceted pharmacological profile.

Role of this compound in Acute Liver Injury

Recent studies have highlighted a protective role for this compound in acute liver injury, primarily through a mechanism independent of its Trk inhibitory function.[5] The core of its therapeutic action in this context lies in its ability to act as a potent reactive oxygen species (ROS) scavenger.[5]

Mechanism of Action: Inhibition of Multiple Cell Death Pathways

In a preclinical model of Concanavalin A (ConA)-induced autoimmune hepatitis, this compound was shown to mitigate liver damage by concurrently inhibiting three distinct, yet interconnected, cell death pathways: apoptosis, pyroptosis, and ferroptosis.[5] This broad-spectrum cytoprotective effect is attributed to its capacity to directly quench excessive ROS, thereby preventing the downstream cellular damage that triggers these programmed cell death cascades.[5]

Experimental Evidence and Data

The efficacy of this compound in ameliorating acute liver injury has been demonstrated in vivo. Administration of this compound in a ConA-induced liver injury mouse model resulted in a significant reduction in serum markers of liver damage.

Table 1: Effect of this compound on Markers of Acute Liver Injury

ParameterControl (ConA only)This compound Treated (ConA + this compound)Fold Change
Serum ALT (U/L)HighSignificantly ReducedData not available
Serum AST (U/L)HighSignificantly ReducedData not available
Liver NecrosisExtensiveMarkedly DecreasedData not available

Note: Specific quantitative values for fold change were not available in the provided search results.

Experimental Protocol: Concanavalin A-Induced Acute Liver Injury in Mice

The following is a generalized protocol based on standard models of ConA-induced liver injury.[6][7][8][9][10]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Injury: A single intravenous injection of Concanavalin A (15-20 mg/kg body weight).

  • This compound Administration: this compound is administered, typically via oral gavage, at a predetermined dose and time point relative to the ConA injection.

  • Sample Collection: Blood and liver tissues are collected at various time points (e.g., 8, 12, 24 hours) post-ConA injection.

  • Analysis:

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

    • Liver tissue is processed for histological analysis (H&E staining) to assess the extent of necrosis and inflammation.

    • Markers of apoptosis (e.g., cleaved caspase-3), pyroptosis (e.g., GSDMD cleavage), and ferroptosis (e.g., lipid peroxidation) are quantified in liver lysates by Western blotting or other appropriate assays.

    • ROS levels in liver tissue can be measured using fluorescent probes.

GNF5837_Liver_Injury_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis Animal_Model C57BL/6 Mice Induction ConA Injection (i.v.) Animal_Model->Induction Induce Injury Treatment This compound (Oral Gavage) Induction->Treatment Administer Drug Endpoint Sample Collection (Blood, Liver) Treatment->Endpoint Time Points Serum_Analysis ALT/AST Measurement Endpoint->Serum_Analysis Histo_Analysis Histology (H&E) Endpoint->Histo_Analysis Molecular_Analysis Western Blot (Apoptosis, Pyroptosis, Ferroptosis Markers) Endpoint->Molecular_Analysis ROS_Analysis ROS Quantification Endpoint->ROS_Analysis

Experimental workflow for evaluating this compound in a mouse model of acute liver injury.

Role of this compound in Intervertebral Disc Degeneration (IVDD)

This compound has shown promise in mitigating the cellular aging process that contributes to intervertebral disc degeneration (IVDD).[11][12] Its protective effects in this context are linked to the upregulation of Glutathione Peroxidase 7 (GPX7), a key enzyme involved in cellular defense against oxidative stress.[13]

Mechanism of Action: Upregulation of GPX7 and Attenuation of Cellular Senescence

In nucleus pulposus (NP) cells, the primary cell type in the intervertebral disc, this compound treatment has been shown to counteract oxidative stress-induced senescence.[13] Molecular docking studies identified this compound as a potential ligand for GPX7.[12] Subsequent in vitro and in vivo experiments confirmed that this compound upregulates the expression of GPX7.[13] This, in turn, leads to a reduction in the expression of key senescence markers, including p53, p21, and the pro-inflammatory cytokine IL-6.[13]

Experimental Evidence and Data

The beneficial effects of this compound on NP cells have been quantified in both cellular and animal models of IVDD.

Table 2: Effect of this compound on Senescence Markers in Nucleus Pulposus Cells

MarkerH2O2-Treated NP CellsH2O2 + this compound-Treated NP Cells
GPX7 ExpressionIncreasedFurther Significantly Increased
p53 ExpressionIncreasedDownregulated
p21 ExpressionIncreasedDownregulated
IL-6 ExpressionIncreasedDownregulated

Source: Data derived from Western blot analysis in a study on this compound in IVDD.[12][13]

Experimental Protocol: In Vitro and In Vivo Models of IVDD

In Vitro Model: H2O2-Induced Senescence in NP Cells [13]

  • Cell Culture: Human nucleus pulposus cells are isolated and cultured.

  • Induction of Senescence: Cells are treated with a sub-lethal concentration of hydrogen peroxide (H2O2) to induce oxidative stress and premature senescence.

  • This compound Treatment: this compound is added to the culture medium at various concentrations.

  • Analysis:

    • Cell viability is assessed using assays such as MTT.

    • Senescence is quantified by senescence-associated β-galactosidase (SA-β-gal) staining.

    • Protein expression levels of GPX7, p53, p21, and IL-6 are determined by Western blotting.

    • Mitochondrial ROS levels can be measured using specific fluorescent probes.

In Vivo Model: Rat Model of IVDD [11]

  • Animal Model: Adult Sprague-Dawley rats.

  • Induction of IVDD: IVDD is surgically induced, for example, by annulus fibrosus puncture.

  • This compound Administration: this compound is administered, often locally or systemically, for a defined period post-surgery.

  • Analysis:

    • The degree of disc degeneration is assessed non-invasively using magnetic resonance imaging (MRI) and graded according to a standardized scale (e.g., Pfirrmann grade).[12]

    • After euthanasia, the intervertebral discs are harvested for histological analysis (e.g., H&E, Safranin O-Fast Green staining) to evaluate tissue morphology.

    • Immunohistochemistry or immunofluorescence is used to determine the expression of GPX7 and other relevant markers in the disc tissue.

GNF5837_IVDD_Signaling Oxidative_Stress Oxidative Stress (e.g., H2O2) Senescence_Markers Cellular Senescence (p53, p21, IL-6) Oxidative_Stress->Senescence_Markers Induces GNF5837 This compound GPX7 GPX7 GNF5837->GPX7 Upregulates GPX7->Senescence_Markers Inhibits IVDD Intervertebral Disc Degeneration Senescence_Markers->IVDD Promotes

Signaling pathway of this compound in mitigating IVDD.

Broader Implications: Anti-Ferroptotic Activity

Beyond the specific disease models of liver injury and IVDD, this compound has demonstrated anti-ferroptotic activity in various immortalized cell lines.[14][15] Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation, and it has been implicated in the pathophysiology of several neurodegenerative diseases.[14]

The anti-ferroptotic effect of this compound appears to be linked to its inherent radical-trapping antioxidant properties, potentially due to its oxindole chemical scaffold.[15] This activity was observed to be independent of TrkB receptor expression, further supporting a Trk-independent mechanism of action.[15] This suggests that this compound or its analogs could be explored as potential therapeutic agents for a range of diseases where ferroptosis plays a pathogenic role.

Table 3: Anti-Ferroptotic Activity of this compound in Different Cell Lines

Cell LineFerroptosis InducerEffect of this compound
N27Erastin, RSL3Protection
HT-22Erastin, RSL3Protection
HT-1080Erastin, RSL3Protection

Source: Cell viability assays (MTT) from a study on TrkB modulators and ferroptosis.[14][15]

Conclusion and Future Directions

The research landscape for this compound is expanding beyond its initial focus on oncology. The compelling preclinical data in models of acute liver injury and intervertebral disc degeneration highlight its potential as a versatile therapeutic agent with a dual mechanism of action: Trk inhibition and Trk-independent antioxidant and cytoprotective effects. The ability of this compound to modulate multiple cell death pathways through the scavenging of reactive oxygen species presents a novel therapeutic strategy for a wide range of non-cancerous diseases.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and its non-Trk targets, such as GPX7.

  • Conducting more extensive preclinical studies in various models of non-cancerous diseases, including neurodegenerative disorders, to further validate its therapeutic efficacy.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound in the context of these new indications to optimize dosing and treatment regimens.

The continued exploration of this compound's multifaceted pharmacology holds significant promise for the development of novel treatments for challenging non-cancerous diseases.

References

Methodological & Application

GNF-5837: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-5837 is a potent, selective, and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor.[1][2] It targets TrkA, TrkB, and TrkC, which are receptor tyrosine kinases involved in neuronal development and function, as well as in the pathogenesis of various cancers.[2][3] Neurotrophins, the ligands for Trk receptors, can activate downstream signaling pathways, including the RAS/ERK and PI3K/AKT pathways, promoting cell survival, proliferation, and metastasis.[2][4] this compound has been shown to inhibit these pathways and induce cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.[1][5]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the Trk kinase domain. By binding to TrkA, TrkB, and TrkC, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[2] This leads to the downregulation of key cellular processes such as proliferation, survival, and migration in cells dependent on Trk signaling.[4][5]

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound across various assays and cell lines.

Target/AssayCell Line/Assay TypeIC50 ValueReference
TrkA Cell-free assay8 nM[6]
TrkB Cell-free assay12 nM[6]
TrkC Ba/F3 cellular assay7 nM[6]
Tel-TrkA fusionBa/F3 cellular assay11 nM[1][7]
Tel-TrkB fusionBa/F3 cellular assay9 nM[1][7]
Tel-TrkC fusionBa/F3 cellular assay7 nM[1][7]
Proliferation (Tel-TRKC)Ba/F3 cells42 nM[6][8]
Proliferation (TRKA and NGF)Ba/F3 cells42 nM[9][10]
Proliferation (TRKA and NGF)RIE cells17 nM[9][10]
c-KitMo7e cells1 µM[6]
PDGFRRat-A10 cells0.87 µM[7][9]

Signaling Pathway

GNF5837_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophins Neurotrophins (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor Binds RAS RAS Trk_Receptor->RAS Activates PI3K PI3K Trk_Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors GNF5837 This compound GNF5837->Trk_Receptor Inhibits Cell_Response Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Response

Caption: this compound inhibits the Trk signaling pathway.

Experimental Protocols

Stock Solution Preparation
  • Reconstitution: this compound is soluble in DMSO to 100 mM and in ethanol to 10 mM.[7] For a 10 mM stock solution in DMSO, dissolve 5.35 mg of this compound (MW: 535.49 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

Cell Viability/Proliferation Assay

This protocol is adapted from methods used for Ba/F3 and other cell lines.[6][9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

  • Compound Preparation: Prepare a serial dilution of this compound in growth medium. A common concentration range to test is 0.1 nM to 10 µM.[9]

  • Treatment: Add the desired final concentrations of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1][9]

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 kit.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of the phosphorylation status of Trk receptors and downstream effectors like AKT and ERK.[5]

  • Cell Treatment: Plate cells and treat with this compound at various concentrations (e.g., 5-500 nM) for a specified time (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Trk kinases.[6][8]

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing a peptide substrate (1 µM), ATP (1-10 µM), and the recombinant Trk kinase (e.g., 1.8 nM TrkA or 2 nM TrkB) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.1, 10 mM MgCl2, 2 mM MnCl2, 0.01% BSA, 2.5 mM DTT).[6][8]

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. The final DMSO concentration should be kept low (e.g., 0.5-1%).[6][8]

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at room temperature for 1-3 hours.[6][8]

  • Reaction Quenching: Stop the reaction by adding EDTA.[6]

  • Detection: Quantify the kinase activity using a suitable detection method, such as HTRF or a microfluidic capillary electrophoresis-based method.[6][8]

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the log concentration of this compound.

Experimental Workflow

GNF5837_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Stock_Prep Prepare this compound Stock Solution (DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Stock_Prep->Serial_Dilution Kinase_Assay In Vitro Kinase Assay (Recombinant Trk) Stock_Prep->Kinase_Assay Cell_Culture Culture and Seed Cells in Plates Treat_Cells Treat Cells with this compound and Controls Cell_Culture->Treat_Cells Serial_Dilution->Treat_Cells Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treat_Cells->Viability_Assay Western_Blot Western Blotting (p-Trk, p-AKT, p-ERK) Treat_Cells->Western_Blot Data_Analysis Analyze Data and Determine IC50 Values Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis

Caption: A typical workflow for in vitro experiments with this compound.

References

Application Notes and Protocols for GNF-5837 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837 is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor with oral bioavailability.[1][2][3] It targets TrkA, TrkB, and TrkC, which are key receptors in neurotrophin signaling pathways implicated in both neuronal function and oncogenesis.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in a preclinical mouse xenograft model of cancer, based on published studies. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action

The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are activated by neurotrophins, such as Nerve Growth Factor (NGF).[2] This activation leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that play crucial roles in cell survival, proliferation, and differentiation.[2] Key pathways activated by Trk receptors include the RAS/ERK, PI3K/AKT, and PLC-γ1 pathways.[1] In various cancers, aberrant Trk signaling, often due to gene fusions or overexpression, can drive tumor growth and survival.[2] this compound exerts its anti-tumor effect by inhibiting the kinase activity of Trk receptors, thereby blocking these downstream oncogenic signals.[1]

Signaling Pathway

GNF5837_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Neurotrophin Neurotrophin (e.g., NGF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K PLCG1 PLC-γ1 Trk_Receptor->PLCG1 GNF5837 This compound GNF5837->Trk_Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG1->Transcription Ca2+ Signaling Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation

Caption: this compound inhibits Trk receptor signaling pathways.

Dosage and Administration for In Vivo Mouse Models

The following tables summarize the dosage and administration details for this compound in a widely cited preclinical mouse model.

Table 1: this compound Dosage and Efficacy in a Xenograft Mouse Model
Mouse ModelDosage (mg/kg/day)Administration RouteTreatment ScheduleObserved Efficacy
Xenograft with RIE cells expressing TrkA and NGF25Oral GavageOnce daily for 10 daysPartial tumor growth inhibition
Xenograft with RIE cells expressing TrkA and NGF50Oral GavageOnce daily for 10 days72% tumor regression
Xenograft with RIE cells expressing TrkA and NGF100Oral GavageOnce daily for 10 days100% tumor regression
Table 2: Pharmacokinetic Properties of this compound in Mice
Mouse StrainAdministration RouteDose (mg/kg)BioavailabilityKey Findings
Balb/cIntravenous (IV)5-Low drug clearance, moderate volume of distribution
Balb/cOral (PO)20ModerateModerate bioavailability due to poor absorption

Experimental Protocols

The following is a detailed protocol for an in vivo efficacy study of this compound in a xenograft mouse model.

Protocol: Efficacy of this compound in a RIE-TrkA-NGF Xenograft Model

1. Animal Model:

  • Species: Mouse

  • Strain: Balb/c (male) or other suitable immunocompromised strain (e.g., nude mice).

  • Age: 6-8 weeks at the start of the experiment.

  • Housing: Maintain mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

2. Cell Line and Tumor Implantation:

  • Cell Line: Rat Intestinal Epithelial (RIE) cells engineered to co-express TrkA and Nerve Growth Factor (NGF).

  • Cell Culture: Culture RIE-TrkA-NGF cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a suitable sterile medium, such as a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Group Assignment:

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Assignment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

4. This compound Formulation and Administration:

  • This compound Preparation:

    • This compound is poorly soluble in water. A suggested vehicle is a solution of PEG300 and 5% dextrose in water (D5W) at a 3:1 ratio.

    • Prepare the formulation fresh daily or as stability allows.

    • Warm the vehicle slightly and use sonication to aid dissolution if necessary.

  • Dosage Groups:

    • Vehicle Control: Administer the PEG300:D5W vehicle alone.

    • This compound Low Dose: 25 mg/kg.

    • This compound Mid Dose: 50 mg/kg.

    • This compound High Dose: 100 mg/kg.

  • Administration:

    • Administer the formulation or vehicle control orally via gavage once daily.

    • The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

5. Efficacy Assessment and Endpoint:

  • Tumor Measurements: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period (10 days).

  • Endpoint:

    • The primary endpoint is tumor growth inhibition or regression at the end of the treatment period.

    • Euthanize mice if tumors exceed a predetermined size, show signs of ulceration, or if the animal exhibits significant weight loss or other signs of distress, in accordance with ethical guidelines.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percentage of tumor growth inhibition or regression compared to the vehicle control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Experimental Workflow

GNF5837_Workflow start Start cell_culture Culture RIE-TrkA-NGF Cells start->cell_culture implantation Subcutaneous Implantation in Balb/c Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups (Tumor Volume ~150 mm³) tumor_growth->randomization treatment Daily Oral Gavage (10 days) - Vehicle - this compound (25, 50, 100 mg/kg) randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring Every 2-3 days endpoint Endpoint Analysis treatment->endpoint After 10 days monitoring->treatment data_analysis Data Analysis & Statistics endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Note & Protocol: Preparation of GNF-5837 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNF-5837 is a potent, selective, and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor.[1][2][3] It demonstrates antiproliferative effects in cells expressing TrkA, TrkB, and TrkC fusion proteins with IC50 values of 11 nM, 9 nM, and 7 nM, respectively.[3] Accurate and consistent preparation of stock solutions is a critical first step for ensuring reproducible and reliable results in downstream biological assays. This document provides a detailed protocol for the solubilization and storage of this compound in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

For accurate preparation of stock solutions, refer to the batch-specific molecular weight provided on the product's vial or Certificate of Analysis. The following table summarizes key chemical properties of this compound.

PropertyValueSource(s)
CAS Number 1033769-28-6[1][2][3][4]
Molecular Formula C₂₈H₂₁F₄N₅O₂[3]
Molecular Weight 535.49 g/mol [1][2]
Solubility in DMSO ≥ 32 mg/mL (59.76 mM)[1] to 100 mg/mL (186.74 mM)[2][1][2]

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in 1 mL of DMSO. Adjust calculations accordingly for different desired concentrations or volumes.

Materials and Equipment

  • This compound powder (crystalline solid)[3]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure

  • Pre-Requisites:

    • Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

    • Note: Hygroscopic or moisture-absorbing DMSO can significantly reduce the solubility of the compound; it is highly recommended to use fresh, newly opened DMSO.[1][2]

  • Calculation of Required Mass:

    • Use the following formula to determine the mass of this compound needed:

      • Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 535.49 g/mol / 1000

      • Mass (mg) = 5.35 mg

  • Weighing:

    • Carefully and accurately weigh out 5.35 mg of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the vial containing the this compound powder.

  • Solubilization:

    • Cap the vial securely and vortex the solution until the compound is completely dissolved.

    • If dissolution is slow, gentle warming of the tube to 37°C for 10 minutes and/or brief sonication in an ultrasonic bath can aid in solubilization.[5][6][7]

  • Storage and Handling:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • For long-term storage, store the aliquots at -20°C or -80°C.

    • The stock solution is stable for at least one year when stored at -20°C and for up to two years at -80°C.[1]

Visualized Workflow and Signaling Pathway

This compound Stock Solution Workflow

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

GNF5837_Workflow start Start reagents_rt Equilibrate this compound and DMSO to Room Temp start->reagents_rt calculate Calculate Required Mass (e.g., 5.35 mg for 10 mM in 1 mL) reagents_rt->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add DMSO to Powder weigh->add_dmso dissolve Vortex / Sonicate to Fully Dissolve add_dmso->dissolve check_sol Visually Confirm Complete Dissolution dissolve->check_sol check_sol->dissolve Incomplete aliquot Aliquot into Single-Use Tubes check_sol->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for this compound stock solution preparation.

This compound Mechanism of Action

This compound acts as a pan-Trk inhibitor, blocking downstream signaling pathways crucial for cell proliferation and survival.

GNF5837_Pathway cluster_membrane Cell Membrane Trk Trk Receptors (TrkA, TrkB, TrkC) PI3K_Akt PI3K-Akt-mTOR Pathway Trk->PI3K_Akt RAS_MAPK Ras-Raf-MEK-ERK Pathway Trk->RAS_MAPK GNF5837 This compound GNF5837->Trk Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: this compound inhibits Trk receptors and downstream pathways.

References

Application Notes: GNF-5837 for the Detection of p-TRK by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC, are receptor tyrosine kinases pivotal in neuronal development, function, and survival.[1][2] Neurotrophins bind to their respective TRK receptors, inducing receptor dimerization and autophosphorylation at specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of TRK signaling has been implicated in the pathogenesis of various cancers, making TRK inhibitors a promising class of therapeutic agents. GNF-5837 is a potent, selective, and orally bioavailable pan-TRK inhibitor that has demonstrated efficacy in rodent cancer models.[2] This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation status of TRK (p-TRK) in cultured cells, a critical method for evaluating the efficacy of this compound.

Mechanism of Action

This compound is an oxindole-based pan-TRK inhibitor that targets the kinase domain of TRKA, TRKB, and TRKC, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2] The inhibitory activity of this compound has been quantified with the following IC50 values:

TargetIC50 (nM)
TRKA11
TRKB9
TRKC7
Data sourced from MedChemExpress[3]

By inhibiting TRK phosphorylation, this compound effectively blocks the pro-survival and proliferative signals mediated by these receptors.

Signaling Pathway

The binding of a neurotrophin (like NGF for TRKA, BDNF for TRKB, or NT-3 for TRKC) to the extracellular domain of its corresponding TRK receptor triggers a conformational change that leads to receptor dimerization. This dimerization facilitates the trans-autophosphorylation of several tyrosine residues within the intracellular kinase domain of the receptor. These phosphotyrosine residues then serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for neuronal cell survival, growth, and differentiation.[4][5] this compound acts by blocking the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

TRK_Signaling_Pathway cluster_membrane Cell Membrane TRK_Receptor TRK Receptor Dimerization Dimerization & Autophosphorylation (p-TRK) TRK_Receptor->Dimerization Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Neurotrophin->TRK_Receptor Binds GNF_5837 This compound GNF_5837->Dimerization Inhibits RAS_Pathway RAS/ERK Pathway Dimerization->RAS_Pathway PI3K_Pathway PI3K/AKT Pathway Dimerization->PI3K_Pathway Cell_Survival Cell Survival, Growth, Differentiation RAS_Pathway->Cell_Survival PI3K_Pathway->Cell_Survival

TRK Signaling Pathway and this compound Inhibition.

Experimental Protocol: Western Blot for p-TRK Detection

This protocol provides a framework for assessing the inhibitory effect of this compound on TRK phosphorylation in a suitable cell line.

Materials and Reagents

  • Cell Line: A cell line endogenously expressing a TRK receptor (e.g., SH-SY5Y for TRKB) or a cell line engineered to overexpress a specific TRK receptor.

  • Cell Culture Media and Supplements: (e.g., DMEM, Fetal Bovine Serum, Penicillin-Streptomycin).

  • This compound: Stock solution prepared in DMSO.

  • Neurotrophin: (e.g., NGF for TRKA, BDNF for TRKB, NT-3 for TRKC).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE reagents and equipment.

  • PVDF or Nitrocellulose Membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]

  • Primary Antibodies:

    • Rabbit anti-phospho-TRKA (Tyr490) / TRKB (Tyr516)[7][8][9]

    • Rabbit anti-phospho-TRKC (specific tyrosine, e.g., Tyr516 or Tyr705)[10][11][12]

    • Rabbit or Mouse anti-total-TRK (pan-TRK)[1][13][14][15]

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment - Plate cells - Serum starve - Treat with this compound - Stimulate with Neurotrophin B 2. Cell Lysis & Protein Quantification - Lyse cells in RIPA buffer - Quantify protein concentration A->B C 3. SDS-PAGE & Protein Transfer - Separate proteins by size - Transfer to PVDF membrane B->C D 4. Immunoblotting - Block membrane (5% BSA) - Incubate with primary antibody (p-TRK) - Incubate with HRP-secondary antibody C->D E 5. Detection & Analysis - Add chemiluminescent substrate - Image blot - Strip and re-probe for total TRK and loading control D->E

References

Application Notes and Protocols for GNF-5837 in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-5837 is a potent, selective, and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor.[1][2][3] It targets all three members of the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[4][5][6] These kinases and their neurotrophin ligands are crucial for the development and maintenance of the nervous system.[4][7] Dysregulation of Trk signaling has been implicated in various cancers, making it a key target for therapeutic intervention.[4][7][8] this compound demonstrates its inhibitory effects by blocking the proliferation of cells dependent on Trk signaling.[1][2][9][10]

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase inhibition assays to determine its potency and selectivity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Trk kinases. The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, primarily the Ras/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4] this compound inhibits the initial autophosphorylation step, thereby blocking these downstream signaling events.[2][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetIC50 (nM)
Cell-free AssayTrkA8
Cell-free AssayTrkB12
Cellular Ba/F3 AssayTel-TrkA11
Cellular Ba/F3 AssayTel-TrkB9
Cellular Ba/F3 AssayTel-TrkC7

Data compiled from multiple sources.[1][2][9][10]

Table 2: Selectivity Profile of this compound
KinaseIC50 (µM)
PDGFR0.87
c-Kit0.91

This compound shows significantly higher potency for Trk kinases compared to other tested kinases like PDGFR and c-Kit.[9][10]

Signaling Pathway Diagram

Trk_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Trk Trk Receptor (TrkA, TrkB, TrkC) Trk->Trk Ras Ras Trk->Ras PI3K PI3K Trk->PI3K Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Neurotrophin->Trk Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription GNF5837 This compound GNF5837->Trk

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, similar to the HTRF® method, to measure the direct inhibitory effect of this compound on recombinant Trk kinases.

Workflow Diagram:

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare this compound Serial Dilutions Incubate Incubate Kinase with this compound Compound_Prep->Incubate Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubate Initiate Initiate Reaction with Substrate/ATP Incubate->Initiate Quench Stop Reaction (e.g., with EDTA) Initiate->Quench Add_Detection Add Detection Reagents Quench->Add_Detection Read_Plate Read TR-FRET Signal Add_Detection->Read_Plate BaF3_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Culture_Cells Culture Ba/F3-Trk Cells (IL-3 free) Harvest_Cells Harvest and Count Cells Culture_Cells->Harvest_Cells Plate_Cells Plate Cells in Assay Plates Harvest_Cells->Plate_Cells Add_Compound Add this compound Serial Dilutions Plate_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence

References

Application Notes and Protocols: GNF-5837 Treatment in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-5837 is a potent and selective, orally bioavailable pan-tropomyosin receptor kinase (Trk) inhibitor.[1][2][3] It targets TrkA, TrkB, and TrkC, which are key receptor tyrosine kinases involved in neuronal development and maintenance.[3][4] Dysregulation of the Trk signaling pathway has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound has demonstrated antiproliferative effects in various cancer cell lines and in vivo tumor models.[1][2][4]

Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[5][6] Spheroids exhibit gradients of oxygen, nutrients, and proliferative activity, which can influence drug efficacy and resistance.[6] Evaluating the therapeutic potential of compounds like this compound in 3D spheroid models can provide more predictive insights into their clinical efficacy.

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound in 3D spheroid cultures.

Mechanism of Action of this compound

This compound exerts its anticancer effects by inhibiting the autophosphorylation of Trk receptors upon binding of their neurotrophin ligands.[4] This blockade prevents the activation of downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[4][7] By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells with aberrant Trk signaling.[2][7]

GNF_5837_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binds RAS RAS Trk Receptor->RAS Activates PI3K PI3K Trk Receptor->PI3K Activates PLC-γ1 PLC-γ1 Trk Receptor->PLC-γ1 Activates This compound This compound This compound->Trk Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Metastasis Metastasis PLC-γ1->Metastasis

Caption: this compound inhibits the Trk signaling pathway.

Quantitative Data Summary

The following tables present example data that could be generated from the described protocols.

Table 1: IC50 Values of this compound in 2D vs. 3D Spheroid Cultures

Cell Line2D Culture IC50 (nM)3D Spheroid IC50 (nM)
Ba/F3-Tel-TrkA1125
Ba/F3-Tel-TrkB920
Ba/F3-Tel-TrkC715
GOT150120
786O75180
Caki-290220

Table 2: Effect of this compound on Spheroid Size and Viability

TreatmentSpheroid Diameter (µm)% Viability (Relative to Control)
Vehicle Control550 ± 25100%
This compound (100 nM)420 ± 3065%
This compound (500 nM)280 ± 2030%

Table 3: Apoptosis Induction by this compound in 3D Spheroids

TreatmentCaspase-3/7 Activity (Fold Change)
Vehicle Control1.0
This compound (500 nM)4.5

Experimental Protocols

GNF_5837_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Seeding in U-bottom plates B 2. Spheroid Formation (48-72 hours) A->B C 3. This compound Treatment (Varying Concentrations) B->C D 4a. Viability Assay (e.g., CellTiter-Glo 3D) C->D E 4b. Apoptosis Assay (e.g., Caspase-Glo 3D) C->E F 4c. Western Blot (Signaling Proteins) C->F G 4d. Imaging (Spheroid Size) C->G H H D->H IC50 Determination I I E->I Apoptosis Induction J J F->J Pathway Modulation K K G->K Growth Inhibition

Caption: Experimental workflow for this compound testing in 3D spheroids.
Protocol 1: 3D Spheroid Formation and this compound Treatment

This protocol details the generation of 3D spheroids using the liquid overlay technique and subsequent treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., those expressing Trk receptors)

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest and count cells, ensuring high viability (>95%).

  • Prepare a single-cell suspension in complete medium at a concentration of 2.5 x 10^6 cells/mL.[8][9]

  • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.

  • After spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions or vehicle control.

  • Incubate the treated spheroids for the desired time period (e.g., 72-144 hours).[2]

Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)

This protocol measures the number of viable cells in a spheroid based on ATP quantification.

Materials:

  • Treated spheroids in 96-well plates

  • CellTiter-Glo® 3D Reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Remove the plates containing treated spheroids from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control spheroids.

Protocol 3: Apoptosis Assay in Spheroids (Caspase-Glo® 3/7 3D)

This protocol measures caspase-3 and -7 activities, which are key indicators of apoptosis.

Materials:

  • Treated spheroids in 96-well plates

  • Caspase-Glo® 3/7 3D Reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Follow steps 1 and 2 from the Spheroid Viability Assay protocol, but use the Caspase-Glo® 3/7 3D Reagent.

  • Incubate the plate at room temperature for 30 minutes to 3 hours.

  • Measure the luminescence using a plate reader.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Protocol 4: Western Blot Analysis of Spheroids

This protocol is for assessing the levels of key signaling proteins to confirm the mechanism of action of this compound.

Materials:

  • Treated spheroids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., for p-TrkA, TrkA, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Collect spheroids from each treatment condition by centrifugation.

  • Wash the spheroids with ice-cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation and expression.[7]

References

Application Notes and Protocols for Combining GNF-5837 with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF-5837 is a potent and selective pan-Trk inhibitor targeting Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] These receptor tyrosine kinases are pivotal in neuronal development and have been implicated in the progression and survival of various cancers.[1][2][3] this compound exerts its anti-tumor effects by inhibiting Trk-mediated downstream signaling pathways, primarily the RAS/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in cancer cells with activated Trk signaling.[1][4] Preclinical studies have demonstrated the potential of this compound as a monotherapy in certain cancer models. Furthermore, emerging evidence suggests that combining this compound with other chemotherapy agents can offer synergistic or enhanced anti-cancer effects, providing a strong rationale for combination therapy strategies.

This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other chemotherapy agents, with a focus on sunitinib and everolimus, based on preclinical findings.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Other Chemotherapy Agents
CombinationCell Line(s)Cancer TypeObserved EffectPotential Mechanism
This compound + Sunitinib786-O, Caki-2Renal Cell CarcinomaEnhanced cytotoxic effects[5][6]Inhibition of ERK kinase signaling[5][6]
This compound + EverolimusGOT1Neuroendocrine TumorSignificant enhancement in inhibition of cell viability[1][4][7]Cooperative downregulation of PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways[1][4][7]

Signaling Pathways and Experimental Workflow

Trk Signaling and Combination Therapy Rationale

This compound targets the Trk receptors, which, upon activation by neurotrophins, trigger downstream signaling cascades crucial for cancer cell survival and proliferation. The diagram below illustrates the points of intervention for this compound and its combination partners, sunitinib and everolimus.

GNF_5837_Signaling_Pathway cluster_ras_erk RAS/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway Neurotrophins Neurotrophins Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K GNF_5837 This compound GNF_5837->Trk_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sunitinib Sunitinib Sunitinib->RAF Everolimus Everolimus Everolimus->mTOR Experimental_Workflow Start Start: Select Cell Lines and Chemotherapy Agent IC50_Determination Determine IC50 of Single Agents (this compound and Partner Drug) Start->IC50_Determination Combination_Assay Perform Combination Cell Viability Assay (MTT) IC50_Determination->Combination_Assay CI_Calculation Calculate Combination Index (CI) (Chou-Talalay Method) Combination_Assay->CI_Calculation Synergy_Assessment Assess Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calculation->Synergy_Assessment Mechanism_Investigation Investigate Mechanism of Synergy (e.g., Western Blot for p-ERK, p-AKT) Synergy_Assessment->Mechanism_Investigation Synergy Observed End End: Report Findings Synergy_Assessment->End No Synergy Mechanism_Investigation->End

References

Troubleshooting & Optimization

GNF-5837 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of GNF-5837 in aqueous media. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC receptor tyrosine kinases.[1][2] These receptors are crucial in the development and maintenance of the nervous system and have been implicated in the progression of various cancers.[2][3][4] this compound exerts its effects by blocking the autophosphorylation of Trk receptors, which in turn inhibits downstream signaling pathways such as the RAS/ERK and PI3K/AKT pathways, crucial for cell proliferation and survival.[2][5]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound and is practically insoluble in water.[6] It is, however, soluble in several organic solvents. The table below summarizes its solubility in various common laboratory solvents.

Q3: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer for my experiment. What should I do?

This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.

  • Optimize DMSO Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in your aqueous solution should be kept low (typically ≤ 0.5% - 1%) to avoid solvent-induced artifacts in biological assays.[1][6][7]

  • Use a Co-solvent Formulation: For in vivo studies or more demanding in vitro systems, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[7][8][9]

  • Gentle Warming and Sonication: To aid in the initial dissolution of this compound in DMSO, you can warm the solution to 37°C for a short period (around 10 minutes) and use an ultrasonic bath.[10]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to prevent the compound from crashing out of solution.

Q4: Are there any recommended storage conditions for this compound solutions?

It is recommended to store this compound as a solid at -20°C for long-term storage.[9] Stock solutions in DMSO can also be stored at -20°C, but it is advisable to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.[10] For in vivo experiments, it is best to prepare the formulation fresh on the day of use.[8]

Quantitative Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO≥ 32 mg/mL59.76 mM[9]
DMSO40 mg/mL74.7 mM[7]
Ethanol5.4 mg/mL10.08 mM[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL4.67 mM[8][9]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mlNot Specified
WaterInsolubleInsoluble[6]

Note: The molecular weight of this compound is 535.49 g/mol .

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: To facilitate dissolution, gently vortex the tube. If necessary, warm the solution at 37°C for 10-15 minutes and/or sonicate in an ultrasonic bath until the compound is fully dissolved.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): Perform serial dilutions of the DMSO stock solution directly into the cell culture medium to achieve the final desired concentrations. Ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%).

  • Direct Dilution (Use with Caution): If direct dilution is necessary, add the required volume of the DMSO stock solution to a larger volume of pre-warmed cell culture medium while gently vortexing to ensure rapid mixing and minimize precipitation.

  • Immediate Use: Use the freshly prepared working solutions immediately in your cell-based assays.

Protocol 3: In Vivo Formulation using Co-solvents

This protocol is adapted from formulations used in rodent models and may need optimization for specific applications.

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Co-solvent Addition (Sequential): In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:

    • 10% of the final volume with the this compound DMSO stock.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with sterile saline.[8][9]

  • Final Mixing: Vortex the final solution until it is a clear and homogenous solution. Gentle warming or sonication may be used if necessary.[7][8]

  • Administration: Administer the freshly prepared formulation to the animals as per the experimental design.

Visualizations

GNF_5837_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds to P_Trk Phosphorylated Trk Receptor Trk_Receptor->P_Trk Dimerization & Autophosphorylation GNF5837 This compound GNF5837->P_Trk Inhibits RAS_Pathway RAS-RAF-MEK-ERK Pathway P_Trk->RAS_Pathway PI3K_Pathway PI3K-AKT-mTOR Pathway P_Trk->PI3K_Pathway Cell_Response Cellular Responses: - Proliferation - Survival - Differentiation RAS_Pathway->Cell_Response PI3K_Pathway->Cell_Response

Caption: this compound inhibits Trk receptor signaling pathways.

GNF5837_Workflow Experimental Workflow for this compound In Vitro Assay start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO (Warm/Sonicate if needed) weigh->dissolve stock 3. Prepare Aliquots of Stock Solution (-20°C) dissolve->stock thaw 4. Thaw a Single Aliquot stock->thaw dilute 5. Serially Dilute in Pre-warmed Culture Medium thaw->dilute treat 6. Treat Cells with Working Solution dilute->treat incubate 7. Incubate for Desired Time treat->incubate analyze 8. Analyze Experimental Endpoint incubate->analyze end End analyze->end

Caption: Workflow for preparing this compound for in vitro experiments.

References

troubleshooting inconsistent GNF-5837 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNF-5837. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor.[1][2][3][4] It targets TrkA, TrkB, and TrkC, which are receptor tyrosine kinases involved in neuronal development and cancer pathogenesis.[5] The binding of neurotrophins to Trk receptors triggers autophosphorylation and activates downstream signaling pathways, including RAS/ERK and PI3K/AKT.[5] this compound inhibits this process.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions in solvent can be stored at -80°C for one year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[6]

Q3: Is this compound selective for Trk receptors?

This compound exhibits high selectivity for Trk receptors. However, at higher concentrations, it can show activity against other kinases, notably PDGFR and c-Kit.

Troubleshooting Inconsistent Experimental Results

Q4: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can stem from several factors, including compound solubility, off-target effects, and experimental protocol variability. The following sections provide detailed troubleshooting guidance for these common issues.

Compound Solubility and Handling

Q5: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?

This compound is soluble in DMSO at concentrations up to 100 mM and in ethanol up to 10 mM. For cellular assays, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[6] If you encounter solubility issues, warming the solution at 37°C for 10 minutes or using an ultrasonic bath can aid in dissolution.[1]

Q6: Could the final DMSO concentration in my cell culture be affecting the results?

Yes, the final concentration of DMSO in your cell culture media should be kept low, typically below 0.5%, to avoid solvent-induced artifacts.[6] It is recommended to perform a solvent-negative control experiment to ensure that the observed effects are due to this compound and not the solvent.

Off-Target Effects

Q7: I am observing unexpected cellular phenotypes. Could these be off-target effects of this compound?

While this compound is a selective pan-Trk inhibitor, it can inhibit PDGFR and c-Kit at micromolar concentrations.[7] If your experimental system expresses these kinases, the observed phenotype could be a result of off-target activity. To investigate this, consider using a structurally different Trk inhibitor as a control or validating your findings with genetic approaches like siRNA or CRISPR to confirm that the effect is Trk-dependent.

Q8: How can I minimize off-target effects in my experiments?

To minimize off-target effects, use the lowest effective concentration of this compound that inhibits Trk signaling in your specific cell model. Performing a dose-response experiment is crucial to identify the optimal concentration range.

Experimental Protocol and Data Interpretation

Q9: The IC50 values I'm obtaining in my cell-based assays differ from published values. Why might this be?

Discrepancies in IC50 values can arise from differences in cell lines, incubation times, and assay methods. For instance, this compound shows different potencies in Ba/F3 cells expressing different Tel-Trk fusion proteins.[3] Ensure that your experimental conditions, such as cell density and serum concentration, are consistent across experiments.

Q10: How do I confirm that this compound is inhibiting Trk signaling in my cells?

To confirm on-target activity, you should assess the phosphorylation status of Trk receptors and downstream signaling proteins like AKT and ERK via Western blotting.[3] A reduction in the phosphorylation of these proteins upon this compound treatment would indicate successful target engagement.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
TrkACell-free8[6]
TrkBCell-free12[6]
Tel-TrkACellular (Ba/F3)11
Tel-TrkBCellular (Ba/F3)9
Tel-TrkCCellular (Ba/F3)7
c-KitCellular910
PDGFRβCellular870

Experimental Protocols

Biochemical Kinase Assays (HTRF and Caliper Microfluidic)

  • TrkA and TrkC (HTRF): Reaction mixtures contain 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in a reaction buffer (50mM HEPES pH 7.1, 10mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄). Reactions are conducted at room temperature for 60 minutes and quenched with EDTA.[6]

  • TrkB (Caliper Microfluidic): Reaction mixtures contain 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate). Reactions are carried out at room temperature for 3 hours.[6]

Cellular Proliferation Assay (Ba/F3 Cells)

  • Cell Lines: Ba/F3 cells engineered to express constitutively active Tel-Trk fusion proteins.

  • Method: Cells are plated in 384-well plates, and this compound is added at various concentrations. Cell viability is assessed after 48 hours of incubation using a luminescent cell viability assay.[6]

Visualizations

GNF_5837_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/ERK Pathway Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization PI3K PI3K Trk_Receptor->PI3K Autophosphorylation & Activation RAS RAS Trk_Receptor->RAS GNF5837 This compound GNF5837->Trk_Receptor Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression

Caption: this compound inhibits Trk receptor signaling pathways.

GNF_5837_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point Stock_Solution Prepare this compound Stock Solution (Fresh Anhydrous DMSO) Serial_Dilution Perform Serial Dilutions (Maintain Low Final DMSO %) Stock_Solution->Serial_Dilution Solubility_Check Inconsistent Solubility? Stock_Solution->Solubility_Check Cell_Culture Culture Cells (Consistent Passage Number & Density) Cell_Seeding Seed Cells in Assay Plates Cell_Culture->Cell_Seeding Add_Compound Add this compound to Cells Serial_Dilution->Add_Compound Cell_Seeding->Add_Compound Incubation Incubate for Specified Time Add_Compound->Incubation Viability_Assay Perform Cell Viability Assay (e.g., Luminescence) Incubation->Viability_Assay Western_Blot Validate Target Inhibition (p-Trk, p-AKT, p-ERK) via Western Blot Incubation->Western_Blot Data_Analysis Analyze Data (IC50 Calculation) Viability_Assay->Data_Analysis Off_Target_Check Unexpected Phenotype? Data_Analysis->Off_Target_Check

Caption: General experimental workflow for this compound cell-based assays.

References

Technical Support Center: Mitigating GNF-5837 Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of GNF-5837 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor.[1][2][3] It targets TrkA, TrkB, and TrkC, which are receptor tyrosine kinases involved in neuronal development and function, as well as in the pathogenesis of various cancers.[4][5] The binding of neurotrophins to Trk receptors induces their autophosphorylation, activating downstream signaling pathways such as RAS/ERK and PI3K/AKT, which are crucial for cell proliferation, survival, and migration.[4][6] this compound inhibits this autophosphorylation, thereby blocking these signaling cascades.[4][6]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for Trk kinases, it has been shown to have some activity against other kinases, most notably c-Kit and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[2][4][7] However, the inhibitory concentrations for these off-targets are significantly higher than for the Trk receptors, providing a therapeutic window for selective Trk inhibition.[4][7] It is crucial for researchers to be aware of these potential off-target activities to avoid misinterpretation of experimental results.

Q3: Why is it important to consider off-target effects in my experiments?

Troubleshooting Guide

Issue: Unexpected or inconsistent results in cell-based assays with this compound.

This troubleshooting guide will help you determine if the observed effects are on-target and provide strategies to mitigate off-target effects.

Step 1: Verify On-Target Engagement

  • Phospho-Trk Western Blot: The most direct way to confirm that this compound is engaging its intended target is to measure the phosphorylation status of Trk receptors. A dose-dependent decrease in phosphorylated TrkA (p-TrkA), TrkB (p-TrkB), and/or TrkC (p-TrkC) upon this compound treatment indicates on-target activity.

  • Downstream Signaling Analysis: Assess the phosphorylation status of key downstream signaling molecules like AKT and ERK.[6] A reduction in p-AKT and p-ERK levels that correlates with the inhibition of Trk phosphorylation provides further evidence of on-target pathway modulation.

On_Target_Engagement_Workflow

Caption: Key strategies for mitigating off-target effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary targets and key off-targets.

Table 1: this compound Inhibitory Activity against Trk Kinases

TargetAssay TypeIC50 (nM)Reference
TrkACell-free8[11]
TrkBCell-free12[11]
Tel-TrkA FusionBa/F3 Cellular11[1][2]
Tel-TrkB FusionBa/F3 Cellular9[1][2]
Tel-TrkC FusionBa/F3 Cellular7[1][2]

Table 2: this compound Off-Target Inhibitory Activity

Off-TargetAssay TypeIC50 (µM)Reference
c-KitMo7e Cellular1[4]
PDGFRβRat-A10 Cellular0.5[4]
FMSBa/F3 Cellular-[4]
KDRBa/F3 Cellular-[4]

Note: Specific IC50 values for FMS and KDR in Ba/F3 cells were noted as showing significant inhibitory activity but quantitative values were not provided in the primary literature. [4]

Experimental Protocols

Protocol 1: Western Blot for Trk Pathway Activation

Objective: To determine the phosphorylation status of Trk receptors and downstream signaling proteins (AKT, ERK) in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, starve the cells in serum-free media for 4-6 hours. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 1-2 hours). If your model requires it, stimulate with the appropriate neurotrophin (e.g., NGF for TrkA) for 10-15 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-TrkA/B/C, total TrkA/B/C, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

dot

Western_Blot_Protocol cluster_protocol Western Blot Protocol Workflow step1 Cell Treatment with This compound step2 Cell Lysis and Protein Quantification step1->step2 step3 SDS-PAGE and Western Blotting step2->step3 step4 Antibody Incubation (Primary & Secondary) step3->step4 step5 Signal Detection and Analysis step4->step5

Caption: A simplified workflow for the Western Blot protocol.

Signaling Pathway Diagram

Trk Signaling Pathway and Point of Inhibition by this compound

The following diagram illustrates the canonical Trk signaling pathway and highlights where this compound exerts its inhibitory effect.

dot

Trk_Signaling_Pathway cluster_pathway Trk Signaling Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor binds Trk_Receptor->Trk_Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K PLCg PLCγ Trk_Receptor->PLCg GNF5837 This compound GNF5837->Trk_Receptor inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits Trk receptor autophosphorylation.

References

Optimizing GNF-5837 Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GNF-5837 for accurate and reproducible cell viability assays. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor.[1][2][3][4][5] It targets TrkA, TrkB, and TrkC, which are receptor tyrosine kinases involved in neuronal development and function.[3][6] In cancer, the activation of Trk receptors through mechanisms like gene fusions can lead to uncontrolled cell proliferation and survival.[3] this compound inhibits the autophosphorylation of Trk receptors, thereby blocking downstream signaling pathways crucial for tumor cell growth and survival, such as the Ras/ERK and PI3K/Akt pathways.[3][7]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: Based on published studies, a broad concentration range is recommended for initial screening, typically from 0.1 nM to 10 µM.[2][8] A common starting point for dose-response curves is a serial dilution from a high concentration, such as 1 µM or 10 µM, down to the picomolar range.[2] For specific cell lines, IC50 values have been reported in the low nanomolar range. For instance, in Ba/F3 cells expressing Tel-Trk fusion proteins, the IC50 values are around 7-11 nM.[1][4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol.[9] It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM or higher.[2][9] For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in cell culture medium. Ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10][11]

Q4: What are the key downstream signaling pathways affected by this compound?

A4: this compound inhibits Trk receptor autophosphorylation, which in turn downregulates major downstream signaling cascades that promote cell survival and proliferation. The two primary pathways affected are:

  • Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival.[3]

  • PI3K-Akt-mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival.[1][3] Inhibition of these pathways by this compound can lead to G1 cell cycle arrest and apoptosis.[1][7]

Experimental Protocols & Data Presentation

General Protocol for a Cell Viability Assay Using this compound

This protocol provides a general framework. Optimization of cell seeding density, drug treatment duration, and assay-specific steps is crucial for reliable results.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium from a high-concentration DMSO stock. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Drug Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72, 96, or 144 hours).[1]

  • Cell Viability Assessment: Perform a cell viability assay (e.g., MTT, XTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance, luminescence) and normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

This compound Concentration Ranges from Literature
Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
GOT1Cell Viability0.1 nM - 500 nM72, 96, 144 hoursTime- and dose-dependent decrease in cell viability[1]
Ba/F3 (Tel-Trk)ProliferationNot specified48 hoursIC50 values of 7-11 nM[2][4][5]
786O and Caki-2 (RCC)Cell ViabilityNot specifiedNot specifiedConcentration-dependent suppression of cell viability[7]
RIE (TrkA and NGF)GrowthUp to 10 µMNot specifiedIC50 of 17 nM[8]

Visualizing Key Processes

GNF_5837_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Receptor Trk Receptor PI3K PI3K Trk Receptor->PI3K Ras Ras Trk Receptor->Ras This compound This compound This compound->Trk Receptor Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits Trk receptors, blocking PI3K/Akt and Ras/ERK pathways.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start Cell Seeding Cell Seeding Start->Cell Seeding Prepare this compound Dilutions Prepare this compound Dilutions Cell Seeding->Prepare this compound Dilutions Drug Treatment Drug Treatment Prepare this compound Dilutions->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: A stepwise workflow for determining the IC50 of this compound.

Troubleshooting Guide

Q: My dose-response curve is not sigmoidal, and I see inconsistent results at low concentrations. What could be the cause?

A: Inconsistent results at low concentrations can be due to several factors:

  • Pipetting Errors: At very low concentrations, small variations in pipetting volume can lead to large percentage errors. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Cell Plating Inconsistency: Uneven cell distribution in the wells can cause significant variability. Gently swirl the cell suspension before and during plating to ensure a homogenous mixture.

  • Compound Precipitation: this compound is highly soluble in DMSO but has lower solubility in aqueous media.[8][9] When diluting the DMSO stock into culture medium, the compound may precipitate, especially at higher concentrations. Visually inspect your dilutions for any signs of precipitation. To mitigate this, you can try serial dilutions in medium containing a low percentage of serum or use a formulation with solubilizing agents if compatible with your assay.

  • Edge Effects: Wells on the periphery of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell viability. To minimize this, avoid using the outer wells or fill them with sterile PBS or water.

Q: I am not observing any significant cell death, even at high concentrations of this compound. What should I do?

A: If you are not seeing the expected cytotoxic effects, consider the following:

  • Cell Line Sensitivity: The cell line you are using may not be dependent on Trk signaling for survival and proliferation. Verify the expression of Trk receptors in your cell line.

  • Incubation Time: The duration of drug exposure may be insufficient to induce cell death. Try extending the incubation period (e.g., from 72 to 96 or 144 hours).[1]

  • Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not degraded. You can test its activity on a known sensitive cell line as a positive control.

  • Assay Interference: Some compounds can interfere with the chemistry of certain viability assays.[12] For example, a compound might have antioxidant properties that could interfere with redox-based assays like MTT or Alamar Blue. Consider using an orthogonal assay that measures a different aspect of cell viability, such as ATP content (e.g., CellTiter-Glo), to confirm your results.[13]

Q: The IC50 value I obtained is significantly different from what is reported in the literature. Why might this be?

A: Discrepancies in IC50 values can arise from several experimental variables:

  • Cell Line Differences: Even the same cell line can exhibit different characteristics between labs due to passage number, culture conditions, and genetic drift.

  • Assay Conditions: Variations in cell seeding density, serum concentration in the media, and the specific viability assay used can all influence the calculated IC50.[10]

  • Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can also lead to different values. Ensure you are using a consistent and appropriate non-linear regression model.

Troubleshooting_Guide Troubleshooting this compound Cell Viability Assays Problem Problem Inconsistent Results Inconsistent Results Problem->Inconsistent Results Is it... No Cell Death No Cell Death Problem->No Cell Death Is it... IC50 Discrepancy IC50 Discrepancy Problem->IC50 Discrepancy Is it... Check Pipetting Check Pipetting Inconsistent Results->Check Pipetting Ensure Even Cell Seeding Ensure Even Cell Seeding Inconsistent Results->Ensure Even Cell Seeding Inspect for Precipitation Inspect for Precipitation Inconsistent Results->Inspect for Precipitation Mitigate Edge Effects Mitigate Edge Effects Inconsistent Results->Mitigate Edge Effects Verify Trk Expression Verify Trk Expression No Cell Death->Verify Trk Expression Extend Incubation Time Extend Incubation Time No Cell Death->Extend Incubation Time Check Compound Integrity Check Compound Integrity No Cell Death->Check Compound Integrity Use Orthogonal Assay Use Orthogonal Assay No Cell Death->Use Orthogonal Assay Standardize Cell Culture Standardize Cell Culture IC50 Discrepancy->Standardize Cell Culture Optimize Assay Parameters Optimize Assay Parameters IC50 Discrepancy->Optimize Assay Parameters Consistent Data Analysis Consistent Data Analysis IC50 Discrepancy->Consistent Data Analysis

Caption: A decision tree for troubleshooting common issues in this compound viability assays.

References

GNF-5837 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GNF-5837

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound, a potent, selective, and orally bioavailable pan-Trk inhibitor.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO. This compound is soluble in DMSO up to 100 mM.[5] For ease of use, a 10 mM stock solution is commonly prepared. To ensure complete dissolution, you can warm the vial at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath.[6] Always use fresh, moisture-free DMSO, as absorbed moisture can reduce the compound's solubility.[1]

Q2: How should I store this compound in its solid form and as a stock solution?

A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term stability, aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][6]

Q3: Is this compound stable at room temperature?

A3: While this compound is stable enough to be shipped at room temperature, it is not recommended for long-term storage.[7] For optimal stability, adhere to the recommended storage conditions outlined in the table above.

Q4: Can I dissolve this compound in aqueous buffers or cell culture media?

A4: this compound is insoluble in water.[1] For cell-based assays, it is standard practice to dilute a high-concentration DMSO stock solution directly into the aqueous buffer or culture medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[7]

Troubleshooting Guide

Issue 1: My this compound powder will not dissolve or has precipitated out of solution.

  • Cause: The solubility limit may have been exceeded, or the solvent quality might be poor. Moisture in DMSO can significantly decrease solubility.[1]

  • Solution:

    • Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[6]

    • Ensure you are using fresh, high-purity, anhydrous DMSO.

    • If preparing a solution for in vivo use, a specific formulation with co-solvents like PEG300 and Tween-80 is required.[8]

Issue 2: I am observing lower-than-expected potency or inconsistent results in my experiments.

  • Cause 1: Compound Degradation. Improper storage, such as repeated freeze-thaw cycles or extended storage at room temperature, can lead to the degradation of this compound.

    • Solution: Always aliquot stock solutions and store them at -20°C or -80°C as recommended.[2] Use a fresh aliquot for each experiment.

  • Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or errors in serial dilutions.

    • Solution: Confirm that the compound is fully dissolved in the stock solution. Re-evaluate your dilution calculations and pipetting techniques.

Issue 3: I am seeing toxicity or off-target effects in my cell-based assays.

  • Cause: The final concentration of the solvent (DMSO) in the culture medium may be too high. While this compound is selective for Trk receptors, very high concentrations might affect other kinases like PDGFR and c-Kit.[5][9]

  • Solution:

    • Calculate the final DMSO concentration in your assay and ensure it is below the toxicity threshold for your specific cell line (generally <0.5%).

    • Include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experimental design to differentiate between compound effects and solvent effects.

    • Perform a dose-response experiment to identify the optimal concentration range for Trk inhibition without inducing general toxicity.

Data and Protocols

Quantitative Data Summary

Table 1: Storage and Stability

Form Storage Temperature Duration
Solid (Powder) -20°C 3 years[8]
+4°C 2 years[8]
Solution (in DMSO) -20°C 1 year[2][8]

| | -80°C | 2 years[2] |

Table 2: Solubility

Solvent Concentration
DMSO ≥32 mg/mL (59.76 mM)[8]
Ethanol 10 mM[5]
Water Insoluble[1]
DMF 5 mg/mL[10]

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[10] |

Table 3: Biological Activity (IC₅₀)

Target IC₅₀ Value Assay Type
Tel-TrkA Fusion 11 nM[2] Ba/F3 Cell Proliferation
Tel-TrkB Fusion 9 nM[2] Ba/F3 Cell Proliferation
Tel-TrkC Fusion 7 nM[2] Ba/F3 Cell Proliferation
TrkA 8 nM[1] Biochemical Kinase Assay
TrkB 12 nM[1] Biochemical Kinase Assay
c-Kit 0.91 µM[9] Kinase Assay

| PDGFRβ | 0.87 µM[9] | Kinase Assay |

Experimental Protocols

Protocol 1: In Vitro Trk Kinase Inhibition Assay (HTRF Method)

This protocol outlines a method for measuring the inhibitory activity of this compound against TrkA and TrkC kinases.[1]

  • Reaction Setup: Prepare a reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in a reaction buffer (50mM HEPES pH 7.1, 10mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄).

  • Compound Addition: Serially dilute this compound in DMSO and add it to the reaction mixture. The final DMSO concentration should be 0.5%.

  • Incubation: Dispense 10 µL of the final reaction mixture into a 384-well plate and incubate at room temperature for 60 minutes.

  • Quenching: Stop the reaction by adding 5 µL of 0.2 mM EDTA.

  • Detection: Add 5 µL of detection reagents. Incubate at room temperature for 1 hour.

  • Data Acquisition: Read the plate using an HTRF-compatible plate reader. IC₅₀ values are determined from a 12-point inhibition curve.[1]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

GNF5837_Mechanism cluster_pathway Trk Signaling Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TrkReceptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->TrkReceptor Binds Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization Activates PI3K_AKT PI3K / AKT Pathway Dimerization->PI3K_AKT Recruits & Activates RAS_MAPK RAS / MAPK Pathway Dimerization->RAS_MAPK Recruits & Activates PLCG PLCγ Pathway Dimerization->PLCG Recruits & Activates GNF5837 This compound GNF5837->Dimerization INHIBITS Survival Cell Survival & Proliferation PI3K_AKT->Survival Promotes Differentiation Neuronal Differentiation PI3K_AKT->Differentiation Promotes RAS_MAPK->Survival Promotes RAS_MAPK->Differentiation Promotes PLCG->Survival Promotes PLCG->Differentiation Promotes

Caption: this compound inhibits Trk receptor signaling.

GNF5837_Workflow cluster_workflow Experimental Workflow: Cell-Based Assay prep 1. Prepare 10 mM Stock Solution in Anhydrous DMSO treat 3. Serially Dilute this compound and Treat Cells (Final DMSO <0.5%) prep->treat culture 2. Seed Cells in Multi-well Plate and Culture Overnight culture->treat incubate 4. Incubate for Specified Duration (e.g., 48-72 hours) treat->incubate assay 5. Perform Viability/ Proliferation Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze 6. Analyze Data and Determine IC₅₀ assay->analyze

Caption: Workflow for a cell-based this compound assay.

References

interpreting unexpected phenotypes with GNF-5837 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GNF-5837. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes and troubleshooting experiments involving this potent pan-Trk inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family, including TrkA, TrkB, and TrkC.[1][2] It functions by binding to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.[3] This inhibition ultimately leads to reduced cell proliferation and survival in cells dependent on Trk signaling.[4]

Q2: I am observing an effect of this compound in a cell line that does not express Trk receptors. Is this expected?

A2: Yes, this is a plausible scenario. While this compound is highly selective for Trk kinases, it can exhibit off-target effects, particularly at higher concentrations.[5] Additionally, recent studies have revealed that this compound possesses Trk-independent antioxidant and anti-ferroptotic properties.[6][7] This is attributed to its oxindole chemical structure, which can act as a radical-trapping agent.[7] Therefore, observed effects in Trk-negative cells may be due to these off-target activities.

Q3: My in vitro kinase assay results with this compound are potent, but I see a weaker than expected effect on cell viability. What could be the reason?

A3: Discrepancies between in vitro and cellular assay results are common with kinase inhibitors.[8] Several factors could contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in lower intracellular concentrations.

  • Efflux Pumps: The cells might actively remove this compound through efflux pumps.

  • Compound Stability: this compound could be unstable in the cell culture medium, leading to its degradation over the course of the experiment.

  • Off-Target Effects: At the concentrations used, this compound might be engaging other targets that counteract its intended anti-proliferative effect.

Q4: There are conflicting reports on the oral bioavailability of this compound. Can it be used for in vivo oral dosing?

A4: The oral bioavailability of this compound has been described as moderate in some studies, with successful outcomes in rodent cancer models using oral administration.[1][2] However, other reports suggest poor oral absorption due to low aqueous solubility and permeability.[3][5] The formulation of the compound can significantly impact its absorption. For instance, using a solution with PEG300 has been shown to be effective.[3] It is crucial to carefully consider the formulation and potentially perform pharmacokinetic studies in your specific animal model to confirm adequate exposure.

Troubleshooting Guides

Problem 1: Unexpected Cell Death Inhibition
  • Observation: You observe that this compound is inhibiting apoptosis, pyroptosis, or ferroptosis in your experimental system, which is contrary to the expected pro-apoptotic effect in cancer cells.

  • Possible Cause: This is likely due to the recently discovered antioxidant and radical-trapping properties of this compound, which are independent of its Trk inhibition.[6][9]

  • Troubleshooting Steps:

    • Confirm Trk-Independence: Test the effect of this compound in a Trk-negative cell line to see if the cell death inhibition persists.

    • Assess Oxidative Stress: Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, to determine if this compound is acting as an antioxidant in your system.

    • Use a Structurally Different Trk Inhibitor: Compare the phenotype with another Trk inhibitor that does not share the same oxindole scaffold to see if the effect is specific to this compound's chemistry.

Problem 2: Off-Target Kinase Inhibition
  • Observation: Your experimental results suggest that this compound is affecting signaling pathways not typically associated with Trk receptors.

  • Possible Cause: At higher concentrations (in the micromolar range), this compound can inhibit other kinases, most notably c-Kit and PDGFRβ.[5]

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine the IC50 of this compound in your assay. If it is in the micromolar range, off-target effects are more likely.

    • Profile Key Off-Targets: Use Western blotting to check the phosphorylation status of c-Kit and PDGFRβ and their downstream targets to see if they are being inhibited.

    • Lower the Concentration: If possible, use this compound at a lower concentration that is still effective against Trk kinases but below the threshold for significant off-target inhibition.

Quantitative Data Summary

TargetIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular AssayOff-TargetIC50 (µM) - Cellular Assay
TrkA8[1]11c-Kit0.91[5]
TrkB12[1]9PDGFRβ0.87[5]
TrkC7[1]7

Experimental Protocols

Western Blotting for Trk Signaling Pathway

This protocol is for assessing the phosphorylation status of Trk receptors and downstream targets like AKT and ERK.

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours.

    • Treat with this compound at desired concentrations for the specified time.

    • Stimulate with the appropriate neurotrophin (e.g., NGF for TrkA, BDNF for TrkB) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and boil in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against p-Trk, Trk, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect with an ECL substrate.

Cell Viability Assay (Bright-Glo™)

This protocol outlines a method for determining cell viability after this compound treatment.

  • Cell Plating:

    • Seed cells in a 96-well plate at an optimal density.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired duration (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and Bright-Glo™ reagent to room temperature.

    • Add a volume of Bright-Glo™ reagent equal to the culture medium volume in each well.

    • Mix briefly on an orbital shaker.

    • Incubate for at least 2 minutes to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

Visualizations

GNF5837_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_output Cellular Response Trk Trk Receptor RAS RAS/MAPK Pathway Trk->RAS PI3K PI3K/AKT Pathway Trk->PI3K GNF5837 This compound GNF5837->Trk Inhibits Proliferation Proliferation/ Survival RAS->Proliferation PI3K->Proliferation Neurotrophin Neurotrophin Neurotrophin->Trk Binds

Canonical Trk signaling pathway and the inhibitory action of this compound.

GNF5837_Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Check_Trk Is the cell line Trk-positive? Start->Check_Trk Off_Target Consider Off-Target Effects (c-Kit, PDGFRβ) Check_Trk->Off_Target Yes Antioxidant Consider Antioxidant/ Anti-ferroptotic Effects Check_Trk->Antioxidant No Dose_Response Perform Dose-Response to Determine IC50 Off_Target->Dose_Response Measure_ROS Measure Oxidative Stress Markers Antioxidant->Measure_ROS Compare_Inhibitors Compare with Structurally Different Trk Inhibitor Antioxidant->Compare_Inhibitors Profile_Off_Targets Profile Off-Target Kinase Activity Dose_Response->Profile_Off_Targets

A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Addressing GNF-5837 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF-5837, a potent pan-Trk inhibitor. This resource addresses common challenges related to the emergence of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, orally bioavailable small molecule inhibitor that targets the tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1][2] It functions by competing with ATP for the binding site in the kinase domain of the Trk receptors. This inhibition prevents autophosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the Ras/ERK and PI3K/AKT pathways.[3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound are still under investigation, resistance to Trk inhibitors, in general, can be broadly categorized into two main types:

  • On-Target Resistance: This typically involves the acquisition of secondary mutations in the Trk kinase domain that interfere with inhibitor binding. Common mutations occur in the:

    • Solvent Front: These mutations sterically hinder the binding of the inhibitor.

    • Gatekeeper Residue: This residue controls access to a hydrophobic pocket in the kinase domain, and mutations here can reduce inhibitor affinity.

  • Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for Trk signaling. This can occur through:

    • Upregulation of other receptor tyrosine kinases (RTKs): Activation of receptors like MET can sustain downstream signaling despite Trk inhibition.

    • Mutations in downstream signaling molecules: For example, activating mutations in BRAF (like V600E) can render the cells independent of upstream Trk signaling.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a combination of the following approaches is recommended:

  • Sanger or Next-Generation Sequencing (NGS) of the NTRK genes: This will identify any acquired mutations in the Trk kinase domains.

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This can identify the activation of alternative RTKs that may be compensating for Trk inhibition.

  • Western Blotting: To confirm the activation of bypass pathways by examining the phosphorylation status of key downstream signaling proteins (e.g., p-MEK, p-ERK, p-AKT) in the presence of this compound.

  • Combination Drug Studies: Testing the sensitivity of resistant cells to a combination of this compound and an inhibitor of a suspected bypass pathway can provide functional validation.[4][5]

Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy in long-term cell culture.

  • Possible Cause: Development of a resistant cell population.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Compare the IC50 value of the current cell line to the parental, sensitive cell line to quantify the degree of resistance.

    • Isolate single-cell clones: This will allow you to study a homogenous resistant population and avoid the confounding effects of a mixed population.

    • Sequence the NTRK genes: As described in the FAQs, this is a critical step to identify on-target mutations.

    • Analyze for bypass pathway activation: Utilize phospho-RTK arrays and western blotting to investigate off-target mechanisms.

Problem 2: High background or inconsistent results in Western blots for p-Trk.

  • Possible Cause: Issues with antibody specificity, sample preparation, or western blot protocol.

  • Troubleshooting Steps:

    • Optimize antibody concentration: Perform a titration of the primary antibody to determine the optimal concentration that gives a strong signal with low background.

    • Use appropriate controls: Include a positive control (e.g., cells stimulated with a Trk ligand like NGF or BDNF) and a negative control (unstimulated or vehicle-treated cells).

    • Ensure proper sample handling: Keep samples on ice and use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation.

    • Verify protein loading: Use a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Cell Line/TargetAssay TypeIC50 (nM)Reference
TrkABiochemical8[1]
TrkBBiochemical12[1]
Ba/F3-Tel-TrkAProliferation11[2]
Ba/F3-Tel-TrkBProliferation9[2]
Ba/F3-Tel-TrkCProliferation7[2]
RIE-TrkA/NGFProliferation17[6]
Mo7e (c-Kit)Function>1000[1]
GOT1Cell ViabilityVariable[2]
786O (Renal)Cell ViabilityVariable[7]
Caki-2 (Renal)Cell ViabilityVariable[7]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[8][9]

  • Determine the initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in your parental cancer cell line.

  • Initial Treatment: Culture the cells in media containing this compound at a concentration equal to the IC20-IC30.

  • Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Monitor Cell Viability: At each concentration, monitor cell viability and wait for the population to recover before the next dose escalation.

  • Establish a Resistant Clone: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize the Resistant Line: Once a resistant line is established, perform a new dose-response curve to quantify the shift in IC50. The resistant cells should be maintained in a continuous low dose of this compound to maintain the resistant phenotype.

Protocol 2: Western Blotting for Trk Signaling Pathway

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., p-TrkA/B/C, total Trk, p-AKT, total AKT, p-ERK, total ERK, and a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Visualizations

GNF5837_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk Receptor Trk Receptor PI3K PI3K Trk Receptor->PI3K RAS RAS Trk Receptor->RAS This compound This compound This compound->Trk Receptor Inhibition AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: this compound inhibits Trk receptor signaling pathways.

GNF5837_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance This compound This compound Trk Receptor Trk Receptor This compound->Trk Receptor Inhibition Trk Mutation Trk Mutation e.g., Solvent Front, Gatekeeper Mutations This compound->Trk Mutation Ineffective Inhibition Downstream Signaling PI3K/AKT & RAS/ERK Signaling Trk Receptor->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Trk Mutation->Downstream Signaling Bypass Pathway e.g., MET, BRAF V600E Bypass Pathway->Downstream Signaling Activation

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow_Resistance Start Start Parental Cells Parental Cells Start->Parental Cells Dose Escalation Continuous this compound Dose Escalation Parental Cells->Dose Escalation Resistant Population Resistant Population Dose Escalation->Resistant Population Characterization Characterize Resistance Resistant Population->Characterization Sequencing NTRK Sequencing Characterization->Sequencing Western Blot Western Blot (p-RTKs, p-ERK, p-AKT) Characterization->Western Blot Viability Assay Cell Viability Assay (IC50 Shift) Characterization->Viability Assay End End Sequencing->End Western Blot->End Viability Assay->End

Caption: Workflow for generating and characterizing this compound resistant cells.

References

GNF-5837 cytotoxicity in non-target cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with GNF-5837, particularly concerning its cytotoxicity in non-target cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor. Its primary targets are the family of Tropomyosin receptor kinases: TrkA, TrkB, and TrkC. It acts as a pan-Trk inhibitor, blocking the signaling pathways downstream of these receptors, which are involved in cell survival and proliferation.[1]

Q2: Why am I observing cytotoxicity in my cell line that is not dependent on Trk signaling?

A2: There are several potential reasons for observing cytotoxicity in non-target cell lines:

  • Off-Target Kinase Inhibition: At higher concentrations, this compound is known to inhibit other kinases, such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), which may be important for the survival of your specific cell line.[2]

  • Trk-Independent Mechanisms: Recent studies suggest that this compound may have biological effects independent of Trk inhibition. For instance, its oxindole chemical structure may confer anti-ferroptotic properties by acting as a radical-trapping antioxidant. Depending on the experimental context, this could influence cell viability.

  • Basal Trk Signaling: Some cell lines may have a low level of basal Trk signaling that they depend on for survival, even if it is not their primary oncogenic driver.

  • General Compound Cytotoxicity: Like many small molecules, this compound may exhibit general cytotoxicity at very high concentrations due to unforeseen interactions within the cell.

Q3: What are the known off-target effects of this compound?

A3: The primary off-target activities of this compound are the inhibition of c-Kit and PDGFRβ, typically observed at sub-micromolar to micromolar concentrations, which is significantly higher than its potency against Trk kinases.[1][2]

Q4: How can I determine if the observed cytotoxicity is due to on-target or off-target effects?

A4: To differentiate between on-target and off-target effects, you can perform the following experiments:

  • Western Blot Analysis: Check for the inhibition of phosphorylated TrkA/B/C and downstream effectors like p-AKT and p-ERK. If you observe cytotoxicity at concentrations that do not inhibit Trk signaling, it is likely an off-target effect.

  • Rescue Experiments: If your cell line expresses the ligand for an off-target kinase (e.g., SCF for c-Kit or PDGF for PDGFR), you could try to rescue the cytotoxic effect by adding an excess of the ligand.

  • Use of a Structurally Different Trk Inhibitor: Compare the effects of this compound with another pan-Trk inhibitor that has a different chemical scaffold and potentially a different off-target profile.

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of TrkA/B/C in your cell line. If the cells remain sensitive to this compound, the cytotoxicity is likely Trk-independent.

Q5: My experimental results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results can arise from several factors:

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium for the duration of the experiment. Precipitation can lead to variable effective concentrations.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact a cell's sensitivity to a compound.

  • Experimental Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue: Unexpectedly High Cytotoxicity in a Non-Target Cell Line

If you observe significant cell death at concentrations where you expect minimal effect, consider the following:

Potential Cause Suggested Solution
Off-Target Inhibition Review the literature to see if your cell line is known to be dependent on c-Kit or PDGFR signaling. If so, the observed cytotoxicity may be due to inhibition of these kinases.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Compound Purity Impurities in the this compound powder could be cytotoxic. If possible, verify the purity of your compound.
Trk-Independent Effects The cytotoxicity may be unrelated to kinase inhibition. Consider the possibility of other mechanisms, such as the induction of apoptosis or ferroptosis.

Issue: Lack of Expected Cytotoxicity

If this compound is not showing the expected cytotoxic effect, consider these points:

Potential Cause Suggested Solution
Cell Line Resistance Your cell line may have intrinsic or acquired resistance mechanisms. Confirm that the Trk pathway is active and important for survival in your chosen cell line.
Compound Degradation Ensure your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Sub-optimal Assay Conditions The incubation time may be too short to observe a cytotoxic effect. Consider extending the treatment duration.
High Serum Concentration This compound may bind to proteins in the serum, reducing its effective concentration. Try reducing the serum percentage in your culture medium during treatment.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound.

Table 1: this compound On-Target and Off-Target Inhibitory Concentrations

TargetAssay TypeIC50 (nM)Reference
TrkACellular (Tel-TrkA Ba/F3)11
TrkBCellular (Tel-TrkB Ba/F3)9
TrkCCellular (Tel-TrkC Ba/F3)7
c-KitCellular (Mo7e)910
PDGFRβCellular870

Table 2: this compound Cytotoxicity (IC50) in Non-Target Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
786ORenal Cell CarcinomaConcentration-dependent cytotoxicity observed[3]
Caki-2Renal Cell CarcinomaConcentration-dependent cytotoxicity observed[3]
SK-BR-3HER2+ Breast Cancer~15[4]
BT-474HER2+ Breast Cancer~20[4]
MDA-MB-453HER2+ Breast Cancer~25[4]
JIMT-1HER2+ Breast Cancer>40[4]
Parental Ba/F3Pro-BNo anti-proliferative activity up to 10 µM[2]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells as a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Use a positive control of fully lysed cells to determine the maximum LDH release and calculate the percentage of cytotoxicity.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

GNF5837_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trk Receptor Trk Receptor RAS RAS Trk Receptor->RAS Activates PI3K PI3K Trk Receptor->PI3K Activates PLCγ PLCγ Trk Receptor->PLCγ Activates Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds This compound This compound This compound->Trk Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: this compound inhibits Trk receptor signaling pathways.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify this compound Concentration and Vehicle Control Toxicity Start->Check_Concentration Check_Purity Assess Compound Purity and Stability Check_Concentration->Check_Purity Is_Cytotoxicity_Still_Present Cytotoxicity still present? Check_Purity->Is_Cytotoxicity_Still_Present Investigate_Off_Target Investigate Off-Target Effects (e.g., c-Kit, PDGFR) Is_Cytotoxicity_Still_Present->Investigate_Off_Target Yes End Conclusion Reached Is_Cytotoxicity_Still_Present->End No Investigate_On_Target Confirm On-Target (Trk) Pathway Inhibition via Western Blot Investigate_Off_Target->Investigate_On_Target Trk_Independent_Mechanism Consider Trk-Independent Mechanisms (e.g., Ferroptosis) Investigate_On_Target->Trk_Independent_Mechanism Trk_Independent_Mechanism->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Cytotoxicity_Assessment_Workflow Cell_Culture 1. Seed Cells in 96-well plate Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Assay 4. Perform Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Viability) Assay->MTT e.g. LDH LDH Assay (Cytotoxicity) Assay->LDH e.g. Apoptosis Apoptosis Assay (Flow Cytometry) Assay->Apoptosis e.g. Analysis 5. Data Analysis (Calculate IC50) MTT->Analysis LDH->Analysis Apoptosis->Analysis

Caption: Experimental workflow for assessing cytotoxicity.

References

Technical Support Center: Improving the Oral Bioavailability of GNF-5837 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the pan-Trk inhibitor, GNF-5837, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent and selective pan-Trk inhibitor with demonstrated efficacy in rodent cancer models.[1][2] However, it exhibits moderate oral bioavailability in both mice and rats.[3] This is attributed to a combination of poor aqueous solubility and low intestinal permeability, which limits its absorption from the gastrointestinal tract.[1] Improving oral bioavailability is crucial for achieving consistent and therapeutically effective drug concentrations in preclinical studies, potentially reducing the required dose and minimizing variability between subjects.

Q2: What are the known physicochemical and pharmacokinetic properties of this compound?

Understanding the properties of this compound is the first step in developing an appropriate formulation strategy. Key data is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight535.5 g/mol [4]
FormulaC₂₈H₂₁F₄N₅O₂
SolubilityDMF: 5 mg/mLDMSO: 3 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:2): 0.3 mg/mL[4]

Table 2: In Vivo Pharmacokinetic Properties of this compound

SpeciesRouteDose (mg/kg)AUC (hr*nM)CL (mL/min/kg)Vdss (L/kg)F (%)
Balb/c miceIV5193394.30.8N/A
PO2014293N/AN/A18
Sprague-Dawley ratsIV3114294.41.8N/A
PO1018095N/AN/A47
Data sourced from Albaugh et al., 2012.[1]

Q3: What are the primary signaling pathways inhibited by this compound?

This compound is a pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC. The binding of neurotrophins to these receptors triggers autophosphorylation and activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation. The primary pathways affected are:

  • RAS/ERK Pathway: Involved in cell proliferation and differentiation.

  • PI3K/AKT Pathway: Plays a key role in cell survival and growth.

  • PLC-γ1 Pathway: Important for intracellular calcium signaling and protein kinase C (PKC) activation.

Troubleshooting Guide: Low Oral Bioavailability of this compound

This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.

Problem 1: High variability in plasma concentrations between animals.
  • Possible Cause: Inconsistent dosing, precipitation of the compound in the dosing vehicle or gastrointestinal tract, or physiological differences between animals.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure consistent oral gavage technique. Refer to the detailed protocol below.

    • Evaluate Formulation Stability: Check for precipitation of this compound in the chosen vehicle over the duration of the experiment. If precipitation occurs, consider alternative formulation strategies.

    • Consider a Solution Formulation: If using a suspension, attempt to formulate this compound as a solution to eliminate dissolution rate as a variable. This may involve the use of co-solvents or cyclodextrins.

Problem 2: Plasma concentrations are consistently below the therapeutic threshold.
  • Possible Cause: Poor absorption due to low solubility and/or permeability.

  • Troubleshooting Steps:

    • Particle Size Reduction: If using a suspension, reducing the particle size of this compound through techniques like micronization or nanocrystal formulation can increase the surface area for dissolution.

    • Solubility Enhancement:

      • Co-solvents: Utilize a mixture of water-miscible organic solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol to increase the solubility of this compound.

      • Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to improve wetting and micellar solubilization.

      • Cyclodextrins: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance aqueous solubility.

    • Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based drug delivery systems (LBDDS) can improve oral absorption. Options range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[5]

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and extent.

Experimental Protocols

Protocol 1: Preparation of an Improved Oral Formulation of this compound (Example)

This protocol describes the preparation of a co-solvent/surfactant-based formulation, a common starting point for improving the bioavailability of poorly soluble compounds.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile water for injection

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile container, dissolve the this compound in PEG 400. Gentle warming and vortexing may be required to facilitate dissolution.

  • Add Tween® 80 to the solution and mix thoroughly. A common starting ratio is 10% PEG 400 and 5% Tween® 80.

  • Add sterile water dropwise while mixing to bring the formulation to the final desired volume and concentration.

  • Visually inspect the final formulation for clarity and absence of precipitation.

Note: The optimal ratio of co-solvents and surfactants should be determined experimentally through solubility and stability studies.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Appropriately sized gavage needle (typically 20-22 gauge for adult mice)

  • Syringe (1 mL)

  • This compound formulation

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.

  • Draw the calculated volume of the this compound formulation into the syringe.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.

  • Once the needle is properly positioned (a slight resistance may be felt as it passes into the esophagus), slowly administer the formulation.

  • Gently withdraw the needle.

  • Monitor the animal for any signs of distress.

Visualizations

Signaling Pathways

GNF5837_Signaling_Pathways cluster_receptor Cell Membrane cluster_ras_erk RAS/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plc PLC-γ1 Pathway Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor RAS RAS Trk Receptor->RAS PI3K PI3K Trk Receptor->PI3K PLC-γ1 PLC-γ1 Trk Receptor->PLC-γ1 This compound This compound This compound->Trk Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival IP3 IP3 PLC-γ1->IP3 DAG DAG PLC-γ1->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Experimental Workflow

Experimental_Workflow Start Start Problem_ID Identify Bioavailability Issue (Low Exposure / High Variability) Start->Problem_ID Formulation_Dev Formulation Development Problem_ID->Formulation_Dev In_Vitro_Screen In Vitro Screening (Solubility, Stability) Formulation_Dev->In_Vitro_Screen In_Vivo_PK In Vivo Pharmacokinetic Study In_Vitro_Screen->In_Vivo_PK Data_Analysis Data Analysis In_Vivo_PK->Data_Analysis Decision Bioavailability Improved? Data_Analysis->Decision Decision->Formulation_Dev No End End Decision->End Yes

Logical Relationships in Formulation Strategy

Formulation_Strategy Poor_Bioavailability Poor Oral Bioavailability of this compound Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Low_Permeability Low Intestinal Permeability Poor_Bioavailability->Low_Permeability Solubility_Enhancement Solubility Enhancement Strategies Low_Solubility->Solubility_Enhancement Permeability_Enhancement Permeability Enhancement Strategies Low_Permeability->Permeability_Enhancement Co_solvents Co-solvents Solubility_Enhancement->Co_solvents Surfactants Surfactants Solubility_Enhancement->Surfactants Cyclodextrins Cyclodextrins Solubility_Enhancement->Cyclodextrins Lipid_Based Lipid-Based Systems Solubility_Enhancement->Lipid_Based Particle_Size Particle Size Reduction Solubility_Enhancement->Particle_Size Permeation_Enhancers Permeation Enhancers Permeability_Enhancement->Permeation_Enhancers

References

Validation & Comparative

GNF-5837: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity profile of GNF-5837 in comparison to other prominent Trk inhibitors, supported by experimental data.

This compound is a potent, orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor with significant activity against TrkA, TrkB, and TrkC.[1][2][3] Its efficacy in preclinical cancer models has established it as a valuable tool for investigating Trk signaling in oncology and neuroscience.[4] This guide provides a detailed comparison of the kinase selectivity profile of this compound against other well-established Trk inhibitors, Larotrectinib and Entrectinib, to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Kinase Selectivity Profiles: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target activities can lead to confounding experimental results and potential toxicities. The following tables summarize the inhibitory activity (IC50 values) of this compound, Larotrectinib, and Entrectinib against their primary Trk targets and a panel of off-target kinases.

Table 1: Potency Against Primary Trk Kinase Targets

KinaseThis compound IC50 (nM)Larotrectinib IC50 (nM)Entrectinib IC50 (nM)
TrkA8 - 1151
TrkB9 - 1263
TrkC7115

Note: IC50 values are compiled from various sources and may have been determined using different experimental assays. Direct comparison should be made with caution.

Table 2: Selectivity Against Off-Target Kinases

KinaseThis compound IC50 (µM)Larotrectinib IC50 (µM)Entrectinib IC50 (µM)
PDGFRβ0.87>10Not reported
c-Kit0.91>10Not reported
ROS1Not reported>100.007
ALKNot reported>100.012
FMSSignificant Inhibition (IC50 not specified)Not reportedNot reported
KDRSignificant Inhibition (IC50 not specified)Not reportedNot reported
TNK2Not reported~100-fold > Trk IC50Not reported

This compound demonstrates high potency against all three Trk family members.[1][3][5] However, it also exhibits some off-target activity against PDGFRβ and c-Kit in the sub-micromolar range.[5] Larotrectinib is highly selective for Trk kinases, showing significantly less activity against a broad panel of other kinases.[6] Entrectinib, while a potent pan-Trk inhibitor, is designed as a multi-kinase inhibitor and also potently targets ROS1 and ALK.[7][8][9][10]

Experimental Methodologies

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. The data presented in this guide were primarily generated using biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibition of kinase enzymatic activity. For this compound, two primary methods were utilized:

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay was used to determine the IC50 values for TrkA and TrkC.[2] The principle involves a kinase reaction where a biotinylated substrate is phosphorylated by the kinase. The detection reagents, a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665, are then added. Phosphorylation of the substrate brings the donor (europium) and acceptor (XL665) into close proximity, resulting in a FRET signal that is proportional to kinase activity.

  • Caliper Microfluidic Mobility Shift Assay: The IC50 value for TrkB was determined using this method.[2] This assay separates the phosphorylated and non-phosphorylated peptide substrate based on their different electrophoretic mobility in a microfluidic chip. The amount of product formed is quantified by fluorescence, allowing for the determination of kinase inhibition.

Cellular Kinase Assays

Cellular assays assess the ability of an inhibitor to block kinase activity within a cellular context, providing insights into cell permeability and target engagement.

  • Ba/F3 Cell Proliferation Assay: This assay was used to determine the cellular potency of this compound against TrkA, TrkB, and TrkC.[1] The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active Trk fusion protein, their proliferation and survival become dependent on Trk signaling, even in the absence of IL-3. The IC50 value is determined by measuring the concentration of the inhibitor required to inhibit the proliferation of these engineered cells by 50%.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binding & Dimerization Trk_Receptor->Trk_Receptor RAS RAS Trk_Receptor->RAS PI3K PI3K Trk_Receptor->PI3K PLCg PLCγ Trk_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Transcription_Factors->Cell_Survival Neuronal_Differentiation Neuronal Differentiation Transcription_Factors->Neuronal_Differentiation GNF_5837 This compound GNF_5837->Trk_Receptor Inhibition

Caption: Trk signaling pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme Purified Kinase Enzyme Reaction Kinase Reaction Enzyme->Reaction Substrate Substrate (Peptide) Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction Detection Detection (HTRF or Mobility Shift) Reaction->Detection IC50_Biochem Biochemical IC50 Determination Detection->IC50_Biochem Cells Engineered Ba/F3 Cells (Trk-dependent) Incubation Cell Culture Incubation Cells->Incubation Inhibitor_Cell Test Inhibitor Inhibitor_Cell->Incubation Proliferation Measure Cell Proliferation Incubation->Proliferation IC50_Cell Cellular IC50 Determination Proliferation->IC50_Cell

Caption: General experimental workflow for determining kinase inhibitor selectivity.

References

A Comparative Guide to TRK Inhibitors: GNF-5837, Larotrectinib, and Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three prominent Tropomyosin Receptor Kinase (TRK) inhibitors: GNF-5837, larotrectinib, and entrectinib. The information presented is collated from publicly available preclinical and clinical data to assist researchers in understanding the key similarities and differences between these molecules.

Mechanism of Action and Target Specificity

This compound, larotrectinib, and entrectinib are all potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These kinases play a crucial role in the development and function of the nervous system.[1] In several cancer types, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers. By inhibiting these fusion proteins, these drugs effectively block downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, leading to the suppression of tumor growth and induction of apoptosis.[2]

While all three are pan-TRK inhibitors, their selectivity profiles and secondary targets differ. Larotrectinib is a highly selective TRK inhibitor with minimal off-target activity.[3] Entrectinib, on the other hand, is a multi-kinase inhibitor that also potently targets ROS1 and ALK fusion proteins, making it a therapeutic option for a broader range of cancers harboring these specific genetic alterations.[4][5] this compound has shown some activity against other kinases like PDGFR and c-Kit, although at significantly higher concentrations than its TRK inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, larotrectinib, and entrectinib, including their inhibitory concentrations (IC50) against various kinases and their efficacy in cellular and clinical settings.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

TargetThis compoundLarotrectinibEntrectinib
TRKA8[6]~51[4]
TRKB12[6]~53[4]
TRKC7 (cellular)~55[4]
ROS1--7[4]
ALK--12[4]
PDGFRβ870>10,000-
c-Kit910>10,000-

Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Cellular and Clinical Efficacy

ParameterThis compoundLarotrectinibEntrectinib
Cellular Antiproliferative Activity (IC50)
Ba/F3 Tel-TRKA11 nM[7]-3 nM[8]
Ba/F3 Tel-TRKB9 nM[7]-3 nM[8]
Ba/F3 Tel-TRKC7 nM[7]-3 nM[8]
Clinical Efficacy (in TRK fusion-positive solid tumors)
Overall Response Rate (ORR)Not clinically tested75%[9]57%[9][10]
Duration of Response (DoR)Not clinically testedMedian not reached (71% at 1 year)[3]10.4 months[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRK signaling pathway, the mechanism of action of these inhibitors, and a general workflow for evaluating TRK inhibitors.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophin->TRK_Receptor Binding & Dimerization RAS RAS TRK_Receptor->RAS Activation PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Proliferation

Caption: Simplified TRK signaling pathway.

Inhibitor_Mechanism cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling TRK_Fusion Constitutively Active TRK Fusion Protein Downstream_Signaling Downstream Signaling (MAPK, PI3K/AKT) TRK_Fusion->Downstream_Signaling Activation Inhibitor This compound / Larotrectinib / Entrectinib Inhibitor->TRK_Fusion Inhibition Tumor_Growth Tumor Growth & Proliferation Downstream_Signaling->Tumor_Growth

Caption: Mechanism of action of TRK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF) Cellular_Assay Cellular Proliferation Assay (e.g., Ba/F3) Biochemical_Assay->Cellular_Assay Western_Blot Western Blot (Phospho-TRK & Downstream) Cellular_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., Mouse) Western_Blot->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Phase_I Phase I Clinical Trial (Safety & PK) Efficacy_Study->Phase_I Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II

Caption: General experimental workflow for TRK inhibitor evaluation.

Experimental Protocols

Biochemical Kinase Assays (e.g., HTRF for TRKA/C, Caliper for TRKB with this compound)

Objective: To determine the in vitro inhibitory activity of the compounds against purified TRK kinases.

Homogeneous Time-Resolved Fluorescence (HTRF) for TRKA and TRKC (as per this compound protocol): [2][6]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in a reaction buffer (50mM HEPES pH 7.1, 10mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes in a 384-well plate.

  • Quenching: Stop the reaction by adding 5 µL of 0.2 M EDTA.

  • Detection: Add 5 µL of detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin).

  • Reading: Incubate for 1 hour at room temperature and read the HTRF signal on a compatible plate reader.

Caliper Microfluidic Method for TRKB (as per this compound protocol): [6]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate).

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction at room temperature for 3 hours.

  • Reading: Determine the product formation using a Caliper EZ-reader.

Cellular Proliferation Assays (e.g., Ba/F3 Cells)

Objective: To assess the antiproliferative activity of the inhibitors in a cellular context dependent on TRK signaling.

General Protocol:

  • Cell Culture: Culture Ba/F3 cells engineered to express a constitutively active TRK fusion protein (e.g., Tel-TRK) in RPMI-1640 medium supplemented with 10% FBS and antibiotics, without IL-3.

  • Cell Seeding: Plate the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Models

Objective: To evaluate the in vivo antitumor efficacy of the inhibitors.

General Protocol (as per this compound in a Rie-TRKAmNGF xenograft model): [7][12]

  • Cell Implantation: Subcutaneously inject Rie cells expressing both TRKA and NGF into the flanks of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., this compound at 25, 50, or 100 mg/kg) orally once daily.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Resistance Mechanisms

Acquired resistance is a known challenge with targeted therapies. For larotrectinib and entrectinib, resistance mechanisms can be broadly categorized as on-target mutations within the NTRK kinase domain or off-target activation of bypass signaling pathways.

  • On-target mutations: These mutations often occur in the solvent front, gatekeeper, or xDFG motifs of the kinase domain, sterically hindering the binding of the inhibitor.

  • Off-target mechanisms: Activation of alternative signaling pathways, such as through mutations in KRAS, BRAF, or amplification of MET, can bypass the need for TRK signaling and confer resistance.[13]

Clinical Development and Approval

Larotrectinib and entrectinib have both received regulatory approval for the treatment of adult and pediatric patients with solid tumors that have an NTRK gene fusion.[9] Their approvals were based on data from single-arm, multicenter, open-label clinical trials, including basket trials that enrolled patients with various tumor types harboring NTRK fusions.[1][9][14] this compound remains a preclinical compound and has not been tested in human clinical trials.[12]

An indirect comparison of clinical trial data has suggested that larotrectinib may be associated with a higher overall survival and longer duration of response compared to entrectinib in TRK fusion-positive cancers.[13][15][16] However, it is important to note that these were not head-to-head comparisons and differences in patient populations and trial designs may exist.

Conclusion

This compound, larotrectinib, and entrectinib are all potent pan-TRK inhibitors with distinct profiles. Larotrectinib stands out for its high selectivity for TRK, while entrectinib offers the advantage of targeting multiple oncogenic drivers (TRK, ROS1, and ALK). This compound is a valuable preclinical tool for studying TRK biology. The choice of inhibitor in a clinical setting depends on the specific genetic alterations present in the tumor and the patient's clinical characteristics. The development of resistance remains a challenge, highlighting the need for next-generation TRK inhibitors and combination therapies.

References

GNF-5837 Versus Next-Generation TRK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pan-TRK inhibitor GNF-5837 against clinically advanced next-generation TRK inhibitors, including Larotrectinib, Entrectinib, and the second-generation inhibitors Selitrectinib and Repotrectinib. The focus is on their performance against wild-type TRK kinases and, crucially, against acquired resistance mutations that emerge during cancer therapy. This guide is intended to inform research and development decisions in the field of targeted oncology.

Introduction to TRK Inhibition and Acquired Resistance

The Tropomyosin receptor kinases (TRKs)—comprising TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively—are critical regulators of neuronal development and function.[1] In various cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce constitutively active TRK fusion proteins that act as oncogenic drivers.[2] This discovery has led to the development of highly effective TRK inhibitors.

First-generation inhibitors like Larotrectinib and Entrectinib have shown remarkable efficacy in patients with NTRK fusion-positive cancers, leading to tumor-agnostic approvals.[2][3] However, a significant clinical challenge is the development of acquired resistance, often through the emergence of secondary mutations in the TRK kinase domain. These mutations can sterically hinder the binding of first-generation inhibitors.[4][5]

This has spurred the development of next-generation TRK inhibitors, such as Selitrectinib and Repotrectinib, which are designed to be effective against these resistance mutations.[6] this compound is a potent, selective, and orally bioavailable pan-TRK inhibitor that has demonstrated efficacy in preclinical cancer models.[1] This guide will compare the available data for this compound with these next-generation inhibitors.

Comparative Efficacy of TRK Inhibitors

The following tables summarize the in vitro potency of this compound and next-generation TRK inhibitors against wild-type TRK kinases and common resistance mutations.

Table 1: Inhibitory Activity against Wild-Type TRK Kinases

CompoundAssay TypeTRKA IC₅₀ (nM)TRKB IC₅₀ (nM)TRKC IC₅₀ (nM)Reference(s)
This compoundBiochemical812-[7]
This compoundCellular (Ba/F3)11 (Tel-TRKA)9 (Tel-TRKB)7 (Tel-TRKC)[8]
LarotrectinibCellular (Ba/F3)23.5 (LMNA-TRKA)49.4 (ETV6-TRKB)30.7 (ETV6-TRKC)[4]
EntrectinibCellular (Ba/F3)0.3 (LMNA-TRKA)1.3 (ETV6-TRKB)0.4 (ETV6-TRKC)[4]
SelitrectinibCellular (Ba/F3)1.8 (LMNA-TRKA)3.9 (ETV6-TRKB)2.5 (ETV6-TRKC)[4]
RepotrectinibCellular (Ba/F3)<0.2 (LMNA-TRKA)<0.2 (ETV6-TRKB)<0.2 (ETV6-TRKC)[4]

Table 2: Inhibitory Activity against TRK Resistance Mutations (Cellular IC₅₀ in nM)

MutationThis compoundLarotrectinibEntrectinibSelitrectinibRepotrectinibReference(s)
Solvent Front
TRKA G595RData not available>600>400-fold decrease272[4][9]
TRKC G623RData not available6940507272[9][10]
Gatekeeper
TRKA F589LData not available>600<0.2-<0.2[4][9]
TRKC F617IData not available433060.452<0.2[4][9]
xDFG Motif
TRKA G667CData not available>150013812414.6[4][5]
TRKC G696AData not available-87634167.6[4][5]
Compound
TRKA F589L/G595RData not available>600>400-fold decrease~10-fold less potent than RepotrectinibMore potent than Selitrectinib[4]

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway and Inhibition

Upon binding of a neurotrophin ligand, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[1] TRK inhibitors act by competing with ATP for binding to the kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binds TRK Dimerization & Autophosphorylation TRK Dimerization & Autophosphorylation TRK Receptor->TRK Dimerization & Autophosphorylation RAS RAS TRK Dimerization & Autophosphorylation->RAS PI3K PI3K TRK Dimerization & Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT AKT->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival TRK Inhibitor TRK Inhibitor TRK Inhibitor->TRK Dimerization & Autophosphorylation Inhibits

Caption: Simplified TRK signaling pathway and the mechanism of TRK inhibition.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor activity of a TRK inhibitor using a xenograft model.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Culture TRK-dependent cancer cells Implantation Subcutaneous implantation of cells into mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Dosing Administer TRK inhibitor or vehicle (control) Randomization->Dosing Monitoring Monitor tumor volume and animal health Dosing->Monitoring Endpoint Endpoint reached (e.g., tumor size limit) Monitoring->Endpoint Data_Collection Collect tumor tissue for analysis Endpoint->Data_Collection Efficacy_Evaluation Evaluate anti-tumor efficacy Data_Collection->Efficacy_Evaluation

Caption: A typical experimental workflow for in vivo validation of a TRK inhibitor.

Detailed Experimental Protocols

Ba/F3 Cell Proliferation Assay

This assay determines the anti-proliferative activity of TRK inhibitors in a cellular context. Ba/F3 cells, a murine pro-B cell line, are dependent on IL-3 for survival. When engineered to express a constitutively active TRK fusion protein, their survival becomes dependent on TRK signaling.

Materials:

  • Ba/F3 cells stably expressing a TRK fusion protein (e.g., ETV6-TRKC).

  • Parental Ba/F3 cells.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Recombinant murine IL-3.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • TRK inhibitor compound.

Protocol:

  • Cell Seeding:

    • Wash the TRK-dependent Ba/F3 cells to remove IL-3 and resuspend in assay medium (RPMI-1640 with 1% FBS) to a density of 2 x 10⁵ cells/mL.

    • Seed 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • For parental Ba/F3 cells, supplement the medium with IL-3.

  • Compound Addition:

    • Prepare a serial dilution of the TRK inhibitor in DMSO.

    • Further dilute the compound in assay medium.

    • Add 50 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log concentration of the inhibitor.

TRK Kinase Biochemical Assay (HTRF)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified TRK kinases using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Recombinant TRKA, TRKB, or TRKC kinase domain.

  • Biotinylated peptide substrate (e.g., TK substrate-biotin).

  • ATP.

  • Assay buffer (e.g., 50mM HEPES pH 7.1, 10mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, 0.1 mM Na₃VO₄).[7]

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665.

  • 384-well plates.

Protocol:

  • Reaction Setup:

    • In a 384-well plate, add the TRK inhibitor at various concentrations.

    • Add the TRK kinase and the biotinylated substrate to the wells.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific TRK kinase.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[7]

  • Reaction Quenching and Detection:

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) and incubate for 60 minutes at room temperature.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a TRK inhibitor in a mouse xenograft model.

Materials:

  • Cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).

  • Immunocompromised mice (e.g., athymic nude mice).

  • TRK inhibitor formulated for oral administration.

  • Vehicle control.

Protocol:

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the TRK inhibitor (e.g., by oral gavage) to the treatment group at a specified dose and schedule.

    • Administer the vehicle to the control group.

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis:

    • Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or after a specific duration).

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).

    • Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a potent pan-TRK inhibitor with demonstrated preclinical activity against wild-type TRK kinases. However, its efficacy against the clinically relevant resistance mutations that are targeted by next-generation inhibitors like Selitrectinib and Repotrectinib has not been reported. The next-generation inhibitors, particularly Repotrectinib, show superior potency against a wide range of resistance mutations, including solvent front, gatekeeper, and compound mutations. This highlights the importance of designing TRK inhibitors that can overcome acquired resistance to provide durable clinical benefit for patients with NTRK fusion-positive cancers. Further investigation of this compound's activity against these resistance mutations would be necessary to fully assess its potential in the current landscape of TRK-targeted therapies.

References

GNF-5837: A Comparative Guide to its Receptor Tyrosine Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GNF-5837 is a potent, orally bioavailable, and selective pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC.[1][2][3] This guide provides a comparative analysis of this compound's cross-reactivity with other receptor tyrosine kinases (RTKs), supported by experimental data, to aid researchers in evaluating its suitability for their studies.

Executive Summary

This compound demonstrates high potency against all three Trk family members. While it exhibits a favorable selectivity profile, some cross-reactivity with other RTKs, notably c-Kit and PDGFRβ, has been observed at higher concentrations.[4] This guide presents a detailed breakdown of its inhibitory activity against a panel of kinases, compares it with other relevant inhibitors where data is available, and provides the methodologies for the key experiments cited.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been primarily characterized using cellular and biochemical assays. The following tables summarize the quantitative data on its potency and selectivity.

Table 1: Inhibitory Activity of this compound against Primary Targets (Trk Family Kinases)

TargetAssay TypeIC50 (nM)Reference
TrkABiochemical (HTRF)8[1]
TrkBBiochemical (Caliper)12[1]
Tel-TrkA fusionBa/F3 Cellular Proliferation11[3][5]
Tel-TrkB fusionBa/F3 Cellular Proliferation9[3][5]
Tel-TrkC fusionBa/F3 Cellular Proliferation7[3][5]

Table 2: Cross-Reactivity Profile of this compound against a Panel of Other Kinases

TargetAssay TypeIC50 (µM)Reference
c-KitBa/F3 Cellular Proliferation0.91[4]
PDGFRβBa/F3 Cellular Proliferation0.87[4]
FMSBa/F3 Cellular ProliferationSignificant Inhibition[6]
KDRBa/F3 Cellular ProliferationSignificant Inhibition[6]
ABLBa/F3 Cellular Proliferation8.2[6]
ALKBa/F3 Cellular Proliferation>10[6]
FLT3Ba/F3 Cellular Proliferation>10[6]
METBa/F3 Cellular Proliferation>10[6]
RONBa/F3 Cellular Proliferation>10[6]

*Qualitative description from the source; specific IC50 value not provided.

Comparative Analysis with Other Trk Inhibitors

While a direct head-to-head kinome scan of this compound against newer generation Trk inhibitors like Larotrectinib and Entrectinib in the same assay is not publicly available, we can infer comparative selectivity based on existing data for the latter two. Larotrectinib is known for its high selectivity for Trk receptors with very few off-target effects.[7][8] Entrectinib, on the other hand, is a multi-kinase inhibitor targeting Trk receptors, ROS1, and ALK.[7][9] Based on its known off-targets, this compound appears to have a selectivity profile that is broader than Larotrectinib but likely more targeted than Entrectinib.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the potency of compounds against specific kinases in a cellular context. The Ba/F3 cell line, a murine pro-B lymphocyte line, is dependent on interleukin-3 (IL-3) for survival and proliferation.[10] By genetically engineering these cells to express a constitutively active fusion kinase (e.g., Tel-TrkA), their survival becomes dependent on the activity of that specific kinase, making them a valuable tool for inhibitor screening.

Protocol:

  • Cell Culture: Parental Ba/F3 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of murine IL-3. Ba/F3 cells stably expressing a Tel-kinase fusion are cultured in the same medium without IL-3.[1]

  • Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.

  • Cell Plating: Cells are washed to remove IL-3 (for parental lines) and plated in 384-well or 1536-well plates at a density of approximately 700 cells per well.[1]

  • Compound Addition: The serially diluted this compound is added to the wells. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.[1]

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Viability Assessment: Cell viability is measured using a luminescent ATP-based assay, such as CellTiter-Glo® (Promega). Luminescence is read using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a robust method for measuring kinase activity in a high-throughput format. This assay measures the phosphorylation of a substrate peptide by the kinase of interest.

Protocol for TrkA and TrkC: [1][11]

  • Reaction Mixture Preparation: A reaction buffer is prepared containing 50 mM HEPES (pH 7.1), 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄.

  • Enzyme and Substrate: To the reaction buffer, add 1 µM of a biotinylated peptide substrate and the respective kinase (1.8 nM TrkA or 34 nM TrkC).

  • Compound Addition: this compound is added at various concentrations.

  • ATP Initiation: The kinase reaction is initiated by adding ATP to a final concentration of 1 µM. The total reaction volume is 10 µL.

  • Incubation: The reaction is carried out at room temperature for 60 minutes in a 384-well plate.

  • Quenching: The reaction is stopped by adding 5 µL of 0.2 M EDTA.

  • Detection: 5 µL of HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin) are added and incubated for 1-2 hours at room temperature.

  • Signal Reading: The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm. The ratio of the two emission signals is used to determine the amount of phosphorylated substrate.

Visualizations

Signaling Pathway of Trk Receptors

The following diagram illustrates the general signaling cascade initiated by Trk receptor activation.

Trk_Signaling cluster_membrane Cell Membrane Trk Trk Receptor (TrkA, TrkB, TrkC) Dimerization Dimerization & Autophosphorylation Trk->Dimerization Neurotrophin Neurotrophin (NGF, BDNF, NT-3) Neurotrophin->Trk Binding Ras Ras/MAPK Pathway Dimerization->Ras PI3K PI3K/Akt Pathway Dimerization->PI3K PLCG PLCγ Pathway Dimerization->PLCG Proliferation Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival Differentiation Differentiation PLCG->Differentiation

Caption: Simplified Trk receptor signaling pathway.

Experimental Workflow for Ba/F3 Proliferation Assay

The workflow for assessing kinase inhibitor potency using the Ba/F3 cell line is depicted below.

BaF3_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cells Culture Ba/F3 cells (with or without IL-3) Plating Plate cells in 384-well plate Cells->Plating Compound Prepare serial dilutions of this compound Treatment Add compound dilutions to wells Compound->Treatment Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability Measure cell viability (e.g., CellTiter-Glo®) Incubation->Viability Analysis Calculate IC50 values Viability->Analysis

Caption: Workflow for the Ba/F3 cell proliferation assay.

Logical Relationship of Kinase Selectivity

The following diagram illustrates the selectivity of this compound, highlighting its primary targets and known off-targets.

Kinase_Selectivity cluster_primary Primary Targets (High Potency) cluster_offtarget Off-Targets (Lower Potency) cluster_not_inhibited Not Significantly Inhibited GNF5837 This compound TrkA TrkA GNF5837->TrkA TrkB TrkB GNF5837->TrkB TrkC TrkC GNF5837->TrkC cKit c-Kit GNF5837->cKit PDGFRb PDGFRβ GNF5837->PDGFRb FMS FMS GNF5837->FMS KDR KDR GNF5837->KDR ALK ALK FLT3 FLT3 MET MET

Caption: this compound kinase selectivity profile.

References

GNF-5837: Evaluating Efficacy in the Context of Larotrectinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. Larotrectinib, a highly selective TRK inhibitor, has demonstrated significant efficacy in patients with NTRK fusion-positive cancers. However, the emergence of resistance mutations necessitates the exploration of next-generation inhibitors. This guide provides a comparative overview of the preclinical data available for GNF-5837, a pan-TRK inhibitor, in the context of larotrectinib resistance.

While direct comparative studies of this compound in larotrectinib-resistant models are not publicly available, this guide summarizes the existing preclinical data for this compound and details the known mechanisms of larotrectinib resistance to provide a framework for its potential utility.

This compound: A Potent Pan-TRK Inhibitor

This compound is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor.[1] Preclinical studies have demonstrated its ability to inhibit TRKA, TRKB, and TRKC kinases and suppress the growth of TRK fusion-driven cancer models.

Biochemical and Cellular Activity of this compound

Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound against the three TRK kinases. Furthermore, its anti-proliferative effects have been evaluated in cellular models.

TargetAssay TypeIC50 (nM)
TRKACell-free assay8
TRKBCell-free assay12
TEL-TRKC FusionCellular Ba/F3 assay7

Data sourced from Selleck Chemicals product datasheet.

In Ba/F3 cells engineered to express a TEL-TRKC fusion protein, this compound demonstrated potent anti-proliferative activity with an IC50 of 7 nM.[1][2]

Understanding Larotrectinib Resistance

Acquired resistance to larotrectinib primarily occurs through two mechanisms: on-target mutations in the NTRK kinase domain and off-target activation of bypass signaling pathways.[3]

On-Target Resistance

Mutations within the ATP-binding pocket of the TRK kinase domain can sterically hinder the binding of larotrectinib. The most common on-target resistance mutations include:

  • Solvent Front Mutations: These are the most frequently observed mutations, with examples including G595R in NTRK1 and G623R in NTRK3.[4]

  • Gatekeeper Mutations: These mutations, such as F589L in NTRK1, are located at a critical residue that controls access to a hydrophobic pocket in the kinase domain.

  • xDFG Motif Mutations: Alterations in this motif can affect the conformational dynamics of the kinase.

Second-generation TRK inhibitors, such as selitrectinib and repotrectinib, have been specifically designed to overcome these resistance mutations.

Off-Target Resistance

In some cases, resistance emerges through the activation of alternative signaling pathways that bypass the need for TRK signaling. The most common bypass pathway implicated in larotrectinib resistance is the MAPK/RAS pathway.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments used to evaluate TRK inhibitors.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant TRK kinase (e.g., TRKA, TRKB, or TRKC)

  • Peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.1, 10 mM MgCl2, 2 mM MnCl2, 0.01% BSA, 2.5 mM DTT, 0.1 mM Na3VO4)

  • Test compound (e.g., this compound)

  • EDTA for reaction quenching

  • HTRF detection reagents

Procedure:

  • Prepare a reaction mixture containing the TRK kinase, peptide substrate, and ATP in the assay buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add HTRF detection reagents.

  • Incubate at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader.

  • Calculate IC50 values by plotting the percent inhibition against the compound concentration.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with a test compound.

Materials:

  • Cancer cell line expressing a TRK fusion (e.g., Ba/F3 TEL-TRKC)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Determine IC50 values by plotting cell viability against compound concentration.

Generation of Larotrectinib-Resistant Cell Lines

A common method for developing resistant cell lines involves continuous exposure to escalating doses of the drug.

Procedure:

  • Culture the parental cancer cell line in the presence of a low concentration of larotrectinib (e.g., the IC20).

  • Once the cells have adapted and are proliferating, gradually increase the concentration of larotrectinib in the culture medium.

  • Continue this process of dose escalation over several months.

  • Isolate and expand clones that can proliferate in the presence of high concentrations of larotrectinib.

  • Characterize the resistant clones to identify the mechanism of resistance (e.g., by sequencing the NTRK gene).

Visualizing Signaling Pathways and Experimental Workflows

TRK_Signaling_Pathway TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (TRKA, TRKB, TRKC) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Ligand Binding NTRK_Fusion NTRK Gene Fusion (e.g., ETV6-NTRK3) NTRK_Fusion->TRK Constitutive Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: TRK signaling pathway activation by neurotrophin binding or oncogenic NTRK gene fusions.

Larotrectinib_Resistance Mechanisms of Larotrectinib Resistance cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Larotrectinib Larotrectinib TRK_Kinase TRK Kinase Domain Larotrectinib->TRK_Kinase Inhibition Downstream Signaling Downstream Signaling TRK_Kinase->Downstream Signaling Solvent_Front Solvent Front Mutation (e.g., G595R) Solvent_Front->TRK_Kinase Steric Hindrance Gatekeeper Gatekeeper Mutation (e.g., F589L) Gatekeeper->TRK_Kinase Steric Hindrance xDFG xDFG Motif Mutation xDFG->TRK_Kinase Conformational Change Bypass_Pathway Bypass Pathway Activation (e.g., MAPK/RAS) Bypass_Pathway->Downstream Signaling Signal Reactivation

Caption: On-target and off-target mechanisms of acquired resistance to larotrectinib.

Experimental_Workflow Inhibitor Efficacy Evaluation Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., HTRF) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Biochemical_Assay->Cell_Based_Assay Promising Compounds Resistant_Model Generation of Resistant Model Cell_Based_Assay->Resistant_Model In_Vivo_Study In Vivo Xenograft Model Cell_Based_Assay->In_Vivo_Study Lead Compound Resistant_Model->Cell_Based_Assay Test on Resistant Cells Data_Analysis Data Analysis (IC50, TGI) In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor's efficacy.

Conclusion

This compound is a potent pan-TRK inhibitor with demonstrated preclinical activity in TRK-dependent cancer models. While its efficacy against wild-type TRK fusions is established, there is a critical lack of publicly available data on its activity in the context of acquired larotrectinib resistance mutations. Further studies are required to determine if this compound can overcome common on-target resistance mechanisms, such as solvent front mutations, which would be crucial for its potential application in a post-larotrectinib setting. The experimental protocols and resistance mechanisms detailed in this guide provide a foundation for designing and interpreting such future investigations.

References

Assessing the Reproducibility of GNF-5837 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pan-Tropomyosin Receptor Kinase (Trk) inhibitor, GNF-5837, with a focus on the reproducibility of its research findings. By comparing its performance with the FDA-approved pan-Trk inhibitors Larotrectinib and Entrectinib, and providing detailed experimental data and protocols, this guide aims to offer an objective resource for the scientific community.

Comparative Analysis of Pan-Trk Inhibitors

This compound is a potent, selective, and orally bioavailable pan-Trk inhibitor that has been utilized as a research tool to investigate the role of Trk signaling in various biological processes.[1][2] However, an assessment of the reproducibility of its biological activity is challenged by a lack of independent, peer-reviewed studies publishing experimentally determined IC50 values. The available data primarily originates from the initial discovery paper and is subsequently cited by commercial suppliers. In contrast, the clinical development of Larotrectinib and Entrectinib has led to a broader base of publicly available data.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound, Larotrectinib, and Entrectinib against the Trk family of receptor tyrosine kinases.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)Source
EnzymaticTrkA8[3]
EnzymaticTrkB12[3]
Cellular (Ba/F3)Tel-TrkA11[1][4][5]
Cellular (Ba/F3)Tel-TrkB9[1][4][5]
Cellular (Ba/F3)Tel-TrkC7[1][4][5]

Table 2: In Vitro Potency of Larotrectinib and Entrectinib

InhibitorAssay TypeTargetIC50 (nM)Source
LarotrectinibEnzymaticTrkA5-11
EnzymaticTrkB5-11
EnzymaticTrkC5-11
EntrectinibEnzymaticTrkA1-5[6]
EnzymaticTrkB1-5[6]
EnzymaticTrkC1-5[6]
CellularTrkA1.7
CellularTrkB0.1
CellularTrkC0.1

Experimental Protocols

To facilitate the independent validation and replication of findings related to pan-Trk inhibitors, detailed methodologies for key experiments are provided below.

Trk Kinase Inhibition Assay (Biochemical)

This protocol is a generalized procedure based on common methodologies for assessing kinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified Trk kinases.

Materials:

  • Recombinant human TrkA, TrkB, or TrkC kinase domain

  • ATP (Adenosine triphosphate)

  • Poly-Glu,Tyr (4:1) or similar peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 50 nL of the compound solution to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution in assay buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for ATP).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (Ba/F3 Cells)

This protocol describes a common method to assess the anti-proliferative activity of a compound in cells engineered to be dependent on Trk signaling.

Objective: To determine the IC50 of a compound in inhibiting the proliferation of Ba/F3 cells expressing a Trk fusion protein.

Materials:

  • Ba/F3 cells stably expressing a constitutively active Trk fusion protein (e.g., TEL-TrkA, TEL-TrkB, or TEL-TrkC)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear bottom white plates

Procedure:

  • Seed the Ba/F3-Trk fusion cells in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of the test compound in culture medium.

  • Add 100 µL of the compound solution to the respective wells (final DMSO concentration should be ≤ 0.1%).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each compound concentration relative to DMSO-treated control cells.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blotting for Trk Signaling Pathway Analysis

Objective: To assess the effect of a Trk inhibitor on the phosphorylation of Trk and downstream signaling proteins.

Materials:

  • Cancer cell line expressing a Trk fusion protein

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Trk (Tyr490/Tyr674/675), total Trk, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Trk inhibitor for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams illustrate key concepts related to Trk inhibition and experimental workflows.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binding & Dimerization P P Trk Receptor->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K PLCg PLCg P->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival This compound This compound This compound->Trk Receptor Inhibition

Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Western Blot Western Blot Cell-Based Assay->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model Candidate Selection Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacokinetic Analysis Pharmacokinetic Analysis Tumor Growth Inhibition->Pharmacokinetic Analysis Lead Optimization Lead Optimization Pharmacokinetic Analysis->Lead Optimization Compound Synthesis/Acquisition Compound Synthesis/Acquisition Compound Synthesis/Acquisition->Biochemical Assay

Caption: General experimental workflow for evaluating a Trk inhibitor.

Logical_Comparison cluster_gnf5837 This compound cluster_alternatives Alternatives Potent pan-Trk inhibitor Potent pan-Trk inhibitor Larotrectinib Larotrectinib Potent pan-Trk inhibitor->Larotrectinib Similar Potency Entrectinib Entrectinib Potent pan-Trk inhibitor->Entrectinib Similar Potency Orally bioavailable Orally bioavailable Orally bioavailable->Larotrectinib Orally bioavailable->Entrectinib Research tool Research tool Limited independent validation Limited independent validation Research tool->Limited independent validation FDA Approved FDA Approved Larotrectinib->FDA Approved Extensive clinical data Extensive clinical data Larotrectinib->Extensive clinical data Entrectinib->FDA Approved Entrectinib->Extensive clinical data Multi-kinase inhibitor (Trk, ROS1, ALK) Multi-kinase inhibitor (Trk, ROS1, ALK) Entrectinib->Multi-kinase inhibitor (Trk, ROS1, ALK) Extensive clinical data->FDA Approved

Caption: Logical comparison of this compound with FDA-approved alternatives.

References

GNF-5837: A Potent Pan-TRK Inhibitor for Preclinical Research and Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the utility of GNF-5837 as a reference compound in Tropomyosin Receptor Kinase (TRK) inhibitor screening, with a comparative analysis against clinically approved alternatives.

This compound is a potent and selective, orally bioavailable pan-TRK inhibitor, targeting TrkA, TrkB, and TrkB with high affinity.[1][2] This guide provides an objective comparison of this compound with the clinically approved TRK inhibitors, Larotrectinib and Entrectinib, supported by experimental data to assist researchers in selecting the appropriate reference compound for their screening assays.

Comparative Analysis of TRK Inhibitors

This compound demonstrates potent inhibition of Trk family kinases, with IC50 values of 8 nM, 12 nM, and 7 nM for TrkA, TrkB, and TrkC, respectively.[1][2][3] Its selectivity has been profiled against a panel of other kinases, showing some activity against PDGFR and c-Kit at higher concentrations.[3] In cellular assays, this compound effectively inhibits the proliferation of cells dependent on TRK signaling.[2]

For a comprehensive understanding of its performance, a comparative overview with Larotrectinib and Entrectinib is presented below.

Table 1: Biochemical Potency of TRK Inhibitors
CompoundTrkA (IC50, nM)TrkB (IC50, nM)TrkC (IC50, nM)
This compound 8[1][2]12[1][2]7[3]
Larotrectinib 5113
Entrectinib 1.70.41.0

Note: Data for Larotrectinib and Entrectinib are compiled from various public sources and may not be from direct head-to-head comparisons under identical assay conditions.

Table 2: Cellular Activity of TRK Inhibitors
CompoundCell LineAssay TypeIC50 (nM)
This compound Ba/F3-Tel-TrkAProliferation11[3]
Ba/F3-Tel-TrkBProliferation9[3]
Ba/F3-Tel-TrkCProliferation7[3]
Larotrectinib KM12 (TPM3-TRKA)Autophosphorylation~10
Entrectinib KM12 (TPM3-TRKA)Autophosphorylation~3

Understanding the TRK Signaling Pathway

The Tropomyosin Receptor Kinase (TRK) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases activated by neurotrophins.[4] This activation leads to the initiation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[4] In several cancers, chromosomal rearrangements can lead to the formation of TRK fusion proteins, resulting in constitutively active kinases that drive tumor growth.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription p1 P p2 P p3 P

TRK Signaling Pathway

A Standardized Workflow for TRK Inhibitor Screening

A typical workflow for screening TRK inhibitors involves a multi-tiered approach, starting with a high-throughput biochemical screen, followed by cellular assays to confirm on-target activity and assess cellular potency, and culminating in in vivo models to evaluate efficacy and pharmacokinetic properties. This compound serves as an ideal reference compound throughout this process to validate assay performance and benchmark novel inhibitors.

TRK_Inhibitor_Screening_Workflow cluster_workflow Screening Cascade cluster_reference Reference Compound start Compound Library biochemical Biochemical Assay (e.g., TRK Kinase Assay) start->biochemical cellular_auto Cellular Autophosphorylation (e.g., In-Cell ELISA) biochemical->cellular_auto Primary Hits cellular_prolif Cellular Proliferation (e.g., Ba/F3 Proliferation Assay) cellular_auto->cellular_prolif Confirmed Hits in_vivo In Vivo Efficacy Models (e.g., Xenograft Studies) cellular_prolif->in_vivo Lead Compounds hit_to_lead Hit-to-Lead Optimization in_vivo->hit_to_lead candidate Candidate Drug hit_to_lead->candidate gnf5837 This compound gnf5837->biochemical Assay Validation gnf5837->cellular_auto gnf5837->cellular_prolif

TRK Inhibitor Screening Workflow

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and accurate comparison of results.

Biochemical TRK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by a recombinant TRK kinase.

  • Reagents and Materials:

    • Recombinant TrkA, TrkB, or TrkC kinase domain.

    • Biotinylated peptide substrate (e.g., Poly-Glu-Tyr 4:1).

    • ATP.

    • Assay Buffer: 50mM HEPES pH 7.1, 10mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄.[2]

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

    • 384-well low-volume plates.

    • Test compounds (including this compound as a reference) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted compound or DMSO (vehicle control) to the assay plate.

    • Add 4 µL of a solution containing the TRK kinase and biotinylated peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific TRK kinase.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of 0.2 M EDTA.[2]

    • Add 5 µL of HTRF detection reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular TRK Autophosphorylation Assay (In-Cell ELISA)

This assay quantifies the inhibition of TRK autophosphorylation in a cellular context.

  • Reagents and Materials:

    • Cells endogenously expressing a TRK fusion protein (e.g., KM12 cells with TPM3-TRKA) or engineered to overexpress a TRK receptor.

    • Cell culture medium and supplements.

    • Fixing solution (e.g., 4% paraformaldehyde in PBS).

    • Quenching solution (e.g., 1% H₂O₂ in PBS).

    • Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20).

    • Primary antibodies: Anti-phospho-TRK (e.g., Tyr490 for TrkA) and anti-total-TRK.

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Stop solution (e.g., 1 M H₂SO₄).

    • 96-well cell culture plates.

    • Test compounds (including this compound) serially diluted in DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serially diluted compounds or DMSO for 4 hours.[5]

    • Fix, quench, and block the cells according to standard protocols.

    • Incubate with either anti-phospho-TRK or anti-total-TRK primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and add TMB substrate. Incubate until color develops.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-TRK signal to the total-TRK signal for each condition.

    • Calculate the percent inhibition of phosphorylation relative to the DMSO control.

    • Determine the IC50 value as described for the biochemical assay.

Cellular Proliferation Assay (Ba/F3 Cells)

This assay measures the antiproliferative activity of compounds in a cell line whose growth is dependent on an ectopically expressed TRK fusion protein.

  • Reagents and Materials:

    • Ba/F3 cells engineered to express a constitutively active TRK fusion protein (e.g., Tel-TrkA, Tel-TrkB, or Tel-TrkC).

    • RPMI-1640 medium supplemented with 10% FBS.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 96-well cell culture plates.

    • Test compounds (including this compound) serially diluted in DMSO.

  • Procedure:

    • Seed the Ba/F3-TRK cells in a 96-well plate.

    • Add serially diluted compounds or DMSO.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation relative to the DMSO control.

    • Determine the IC50 value as described previously.

Logical Framework for Compound Selection

The choice of a reference compound in TRK inhibitor screening depends on the specific goals of the study. This compound is an excellent tool for preclinical research and initial high-throughput screening due to its well-characterized potency and selectivity. For studies aiming to benchmark against clinically relevant drugs, Larotrectinib and Entrectinib are the appropriate choices.

Logical_Relationship cluster_screening TRK Inhibitor Screening cluster_compounds Reference Compounds goal Research Goal preclinical Preclinical / HTS goal->preclinical Focus on Discovery clinical Clinical Benchmarking goal->clinical Focus on Translation gnf5837 This compound preclinical->gnf5837 Select larotrectinib Larotrectinib clinical->larotrectinib Select entrectinib Entrectinib clinical->entrectinib Select

References

A Comparative Analysis of GNF-5837 and Other Pan-Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, pan-kinase inhibitors represent a significant class of drugs designed to simultaneously block the activity of multiple protein kinases. This guide provides a detailed comparative analysis of GNF-5837, a potent pan-Trk inhibitor, with other notable pan-kinase inhibitors, including Sunitinib, Sorafenib, Regorafenib, Cabozantinib, and Lestaurtinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory profiles, supporting experimental data, and detailed methodologies.

Kinase Inhibition Profile: A Comparative Overview

The efficacy and potential off-target effects of a kinase inhibitor are largely determined by its specific kinase inhibition profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected pan-kinase inhibitors against a panel of key kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Regorafenib IC50 (nM)Cabozantinib IC50 (nM)Lestaurtinib IC50 (nM)
TrkA 8[1]----High Affinity[2]
TrkB 12[1]-----
TrkC 7 (cellular)[3]-----
VEGFR1 --2613[4]--
VEGFR2 -80[5]90[6]4.2[4]0.035[7]-
VEGFR3 --20[6]46[4]--
PDGFRβ 870[2][6]2[5]57[6]22[4]--
c-Kit 910[2][6]-68[6]7[4]--
Raf-1 --6[6]2.5[4]--
B-Raf --22[6]28[1]--
B-Raf (V600E) --3819[1]--
RET --431.5[4]5.2[8]-
FLT3 -250 (WT)[5]59[6]--0.9[2]
JAK2 -----High Affinity[2]

Note: IC50 values can vary between different assay conditions (cell-free vs. cellular). The data presented is a compilation from various sources and should be considered for comparative purposes.

Signaling Pathways and Experimental Workflows

Pan-kinase inhibitors exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common mechanism of action involves the inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., Trk, VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GNF5837 This compound GNF5837->RTK PanKinase Other Pan-Kinase Inhibitors PanKinase->RTK PanKinase->RAF Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Kinase Assay (Determine IC50) B Cell Viability/Proliferation Assay (e.g., MTT, MTS) A->B Select lead compounds C Western Blot Analysis (Target phosphorylation) B->C Confirm cellular mechanism D Xenograft Tumor Model (e.g., Mouse) C->D Validate in a biological system E Pharmacokinetic Analysis D->E F Efficacy and Toxicity Studies D->F

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for GNF-5837

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of the pan-Trk inhibitor, GNF-5837, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical reagents. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, a potent and selective pan-Trk inhibitor. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. Key data is summarized below.

PropertyValue
Molecular Formula C₂₈H₂₁F₄N₅O₂
Molecular Weight 535.49 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM)
Storage Store at +4°C

II. Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If handling the solid form outside of a ventilated enclosure or if aerosolization is possible, a NIOSH-approved respirator is recommended.

III. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for chemical waste management and should be adapted to comply with your institution's specific guidelines and local regulations.

Step 1: Waste Segregation

  • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with aqueous waste streams unless explicitly permitted by your institution's waste management protocols.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and absorbent pads, should be considered contaminated and disposed of in the designated solid chemical waste container.

Step 2: Decontamination of Work Surfaces

  • Following any handling or disposal activities, thoroughly decontaminate all work surfaces.

  • Wipe down the area with a suitable solvent, such as ethanol, to dissolve any residual this compound.

  • Follow the solvent wipe with a standard laboratory disinfectant or cleaning solution.

  • Dispose of all cleaning materials as contaminated solid waste.

Step 3: Waste Collection and Storage

  • Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure all waste containers are properly labeled with the full chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) department.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

GNF_5837_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_containment_decontamination Containment & Decontamination cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_gen Generate this compound Waste ppe->waste_gen solid_waste Solid Waste (Unused powder, contaminated labware) waste_gen->solid_waste Segregate liquid_waste Liquid Waste (Solutions in DMSO/Ethanol) waste_gen->liquid_waste Segregate decontaminate Decontaminate Work Surfaces (e.g., with Ethanol) waste_gen->decontaminate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

A flowchart outlining the key stages of this compound disposal.

Disclaimer: This document provides general guidance on the proper disposal of this compound. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific waste disposal protocols established by your institution. Always consult your institution's Environmental Health and Safety (EHS) department for complete and compliant disposal procedures.

Essential Safety and Handling of GNF-5837: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the potent pan-Trk inhibitor, GNF-5837.

This compound is a selective and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2] It is a valuable tool in cancer research, particularly in studying the role of TRK signaling in tumor growth and progression.[3] Due to its potent biological activity, proper personal protective equipment (PPE), handling, and disposal procedures are critical to ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment.

Control TypeSpecification
Engineering Controls
VentilationUse in a well-ventilated area. A chemical fume hood is recommended for all procedures involving the solid compound or concentrated solutions.
Personal Protective Equipment
Eye/Face ProtectionWear chemical safety goggles or a face shield.
Skin Protection
   Hand ProtectionWear impervious gloves (e.g., nitrile, neoprene).
   Body ProtectionWear a laboratory coat, long-sleeved shirt, and long pants.
Respiratory ProtectionIf engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for safe handling and storage.

PropertyValue
Molecular Formula C₂₈H₂₁F₄N₅O₂[3][4][5]
Molecular Weight 535.5 g/mol [4]
Appearance Solid
Solubility Soluble in DMSO and Ethanol.[3][4]
Storage Temperature Store at +4°C.[3][5]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Avoid inhalation of dust or fumes.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Use only in a chemical fume hood.

Storage:

  • Keep container tightly closed.

  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental contamination and personnel exposure.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill.

  • Collect: Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.

  • Clean: Clean the spill area with a suitable decontaminating agent.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

GNF5837_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Appropriately (+4°C) Inspect->Store DonPPE Don PPE Store->DonPPE PrepareWorkstation Prepare Workstation DonPPE->PrepareWorkstation Weigh Weigh Compound PrepareWorkstation->Weigh Dissolve Prepare Solution (e.g., in DMSO) Weigh->Dissolve ConductExp Conduct Experiment Dissolve->ConductExp Decontaminate Decontaminate Work Area & Glassware ConductExp->Decontaminate DisposeWaste Dispose of Waste (Solid & Liquid) Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Safe handling workflow for this compound.

This guide is intended to provide essential safety information. Always consult the full Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this compound.

References

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